molecular formula C10H9BrN2S B1269559 2-Amino-4-(4-bromophenyl)-5-methylthiazole CAS No. 65705-44-4

2-Amino-4-(4-bromophenyl)-5-methylthiazole

カタログ番号: B1269559
CAS番号: 65705-44-4
分子量: 269.16 g/mol
InChIキー: ULSZADQFOHESKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSZADQFOHESKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352039
Record name 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65705-44-4
Record name 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(4-bromophenyl)-5-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] This document outlines the reaction mechanism, detailed experimental protocols, and relevant chemical data.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and widely utilized method for the formation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] This synthesis is known for its simplicity and often high yields, making it a valuable tool in the synthesis of a wide array of thiazole derivatives.[2][3] Thiazole moieties are present in numerous biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

This guide focuses on the synthesis of this compound, a compound with potential applications in pharmaceutical and agrochemical research due to its specific substitution pattern.[1]

Reaction Mechanism and Pathway

The Hantzsch synthesis of this compound proceeds through a well-established mechanism involving the reaction of an α-haloketone with thiourea. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis start 1-(4-bromophenyl)propan-2-one reagent1 N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (cat.) start->reagent1 product1 1-Bromo-1-(4-bromophenyl)propan-2-one reagent1->product1 reagent2 Thiourea product1->reagent2 product2 This compound reagent2->product2

Caption: Overall synthetic pathway for this compound.

The detailed mechanism of the Hantzsch thiazole synthesis is depicted in the following diagram.

Hantzsch_Mechanism cluster_mechanism Hantzsch Thiazole Synthesis Mechanism start α-Haloketone + Thiourea intermediate1 Thioether Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols are adapted from general procedures for α-halogenation of ketones and the Hantzsch thiazole synthesis.

Synthesis of 1-Bromo-1-(4-bromophenyl)propan-2-one (α-Haloketone)

Materials:

  • 1-(4-bromophenyl)propan-2-one

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ionic Liquid ([bmim]PF₆) or Chloroform (CHCl₃)

  • Diethyl ether

  • Stir bar and round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 1-(4-bromophenyl)propan-2-one (1 mmol) in [bmim]PF₆ (1.5 mL), add p-TsOH·H₂O (0.2 mmol) and NBS (1.2 mmol).

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, extract the product from the reaction mixture using diethyl ether.

  • The ionic liquid can be recovered and reused.

  • Evaporate the solvent from the ethereal extract to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

  • 1-Bromo-1-(4-bromophenyl)propan-2-one

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate with heating

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 1-Bromo-1-(4-bromophenyl)propan-2-one (5.0 mmol) and thiourea (7.5 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 30-60 minutes.[3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing 5% Na₂CO₃ solution (25 mL) and stir.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the solid product to air dry. Recrystallization from ethanol can be performed for further purification.

Quantitative Data

Table 1: Reaction Parameters and Yields

ParameterValueReference
Typical Yield70-90%[2]
Reaction Time30-60 min[3]
Reaction TemperatureReflux (Ethanol)[3]

Table 2: Physical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₁₀H₉BrN₂S
Molecular Weight269.16 g/mol
Melting Point148-153 °C
¹H NMR (DMSO-d₆, δ ppm)
CH₃~2.3 ppm (s, 3H)[4]
NH₂~6.9-7.2 ppm (s, 2H)[4][5]
Aromatic-H~7.3-7.7 ppm (m, 4H)
¹³C NMR (DMSO-d₆, δ ppm)
CH₃~15.7 ppm[5]
Thiazole C-5~111 ppm[5]
Aromatic C~121-135 ppm
Thiazole C-4~153 ppm[5]
Thiazole C-2~169 ppm[5]
IR (KBr, cm⁻¹)
N-H stretch (amine)~3400-3200
C=N stretch~1620[5]
C-Br stretch~600-500

Experimental Workflow

The general laboratory workflow for the Hantzsch synthesis of this compound is outlined below.

G cluster_workflow Experimental Workflow A Reactant Mixing (α-Haloketone + Thiourea) B Reaction (Heating/Reflux in Ethanol) A->B C Work-up (Neutralization with Na₂CO₃) B->C D Isolation (Vacuum Filtration) C->D E Purification (Washing and Drying) D->E F Characterization (MP, NMR, IR) E->F

Caption: General laboratory workflow for the Hantzsch synthesis.

Conclusion

The Hantzsch thiazole synthesis remains a robust and efficient method for the preparation of this compound. This guide provides the necessary theoretical background and practical protocols for researchers in the field of organic and medicinal chemistry. The straightforward nature of the reaction, coupled with the biological significance of the thiazole scaffold, ensures its continued relevance in the development of novel chemical entities.

References

Physicochemical properties of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. The presence of a bromophenyl group and a methyl group on the thiazole core imparts specific physicochemical characteristics that make it a valuable intermediate in medicinal and agricultural chemistry.[1][2] Its structure is a key pharmacophore, and derivatives have shown a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][3] This document provides a comprehensive overview of its known physicochemical properties, outlines a standard experimental protocol for its synthesis, and presents key data in a structured format for researchers.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis, formulation, and biological screening.

PropertyValueReference(s)
Molecular Formula C₁₀H₉BrN₂S[2]
Molecular Weight 269.17 g/mol [1][2]
CAS Number 65705-44-4[1][2]
Appearance Pale yellow needles or solid[2]
Melting Point 148-155 °C[1][2]
Purity ≥ 97-98% (as determined by HPLC)[1][2]
Predicted XlogP 3.4[4]
Storage Conditions Store at 0-8 °C[2]

Spectroscopic and Structural Identifiers

Structural confirmation is paramount in chemical synthesis. The following identifiers are used for the unambiguous characterization of this compound.

IdentifierValueReference(s)
SMILES Cc1sc(N)nc1-c2ccc(Br)cc2
InChI 1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
InChIKey ULSZADQFOHESKR-UHFFFAOYSA-N

Experimental Protocols

The synthesis of 2-amino-4-aryl-5-methylthiazole derivatives is commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

General Synthesis of this compound

This protocol describes a generalized Hantzsch synthesis approach, which is a standard and widely used method for this class of compounds.[5][6]

Materials:

  • 1-(4-bromophenyl)propan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Thiourea (CH₄N₂S)

  • Ethanol (or other suitable solvent)

  • Chloroform or Acetic Acid (for bromination step)

Procedure:

  • Synthesis of α-haloketone intermediate (2-bromo-1-(4-bromophenyl)propan-1-one):

    • Dissolve 1-(4-bromophenyl)propan-1-one in a suitable solvent such as chloroform or acetic acid.

    • Slowly add an equimolar amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while stirring. The reaction may be initiated with gentle heating or a radical initiator if using NBS.

    • Continue stirring the reaction mixture for several hours until TLC analysis indicates the consumption of the starting ketone.

    • Upon completion, the solvent is typically removed under reduced pressure to yield the crude α-bromoketone intermediate.

  • Cyclocondensation (Hantzsch Reaction):

    • Dissolve the crude 2-bromo-1-(4-bromophenyl)propan-1-one intermediate in ethanol.

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the reaction mixture for several hours (typically 4-10 hours).[7] Monitor the reaction progress using TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • A precipitate will form. Collect the solid product by filtration.

  • Purification:

    • Wash the crude product with water to remove any unreacted thiourea and other water-soluble impurities.

    • Purify the solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound, as pale yellow needles.[2]

Characterization:

  • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be compared with the literature value.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Purification & Product A 1-(4-bromophenyl)propan-1-one P1 Step 1: α-Bromination A->P1 Ketone B Brominating Agent (e.g., NBS) B->P1 Reagent C Thiourea P2 Step 2: Cyclocondensation C->P2 Thioamide P1->P2 α-bromoketone intermediate E Purification (Recrystallization) P2->E Crude Product F Final Product: This compound E->F

Caption: Generalized workflow for the Hantzsch synthesis of the title compound.

Biological Significance and Applications

2-Aminothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[3]

  • Pharmaceutical Development: The title compound serves as a key intermediate in the synthesis of more complex molecules.[1][2] The 2-aminothiazole core is a well-established pharmacophore in oncology, and derivatives have been shown to possess anticancer properties, often by inducing apoptosis and cell cycle arrest.[3] The presence of the bromophenyl moiety can enhance lipophilicity and reactivity, potentially improving cell membrane permeability and interaction with biological targets.[1][3]

  • Agricultural Chemistry: This compound and its derivatives have shown potential in the development of agrochemicals, including pesticides and herbicides, due to their stability and reactivity.[1][2]

Currently, no specific signaling pathways have been definitively elucidated for this compound itself. Research is ongoing for the broader class of 2-aminothiazoles, investigating their interactions with various kinases, receptors, and enzymes.

Safety and Handling

  • Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a well-ventilated place, kept cool (0-8 °C), and with the container tightly closed.[2]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All laboratory work should be conducted with appropriate safety measures in place.

References

2-Amino-4-(4-bromophenyl)-5-methylthiazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65705-44-4 Molecular Weight: 269.16 g/mol [1]

This technical guide provides a comprehensive overview of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental protocols and data visualizations.

Physicochemical Properties

This compound is a solid compound at room temperature with a melting point ranging from 148-153 °C.[1] It is characterized by the empirical formula C₁₀H₉BrN₂S.[1]

PropertyValueReference
CAS Number 65705-44-4[1]
Molecular Formula C₁₀H₉BrN₂S[1]
Molecular Weight 269.16 g/mol [1]
Melting Point 148-153 °C[1]
Form Solid[1]
Assay 97%[1]

Synthesis

Experimental Protocol: Hantzsch Thiazole Synthesis (Proposed)

Materials:

  • 1-(4-bromophenyl)-1-chloropropan-2-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 1 equivalent of 1-(4-bromophenyl)-1-chloropropan-2-one in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of thiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, this compound, is then collected by filtration.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions alpha_haloketone 1-(4-bromophenyl)-1-chloropropan-2-one cyclocondensation Hantzsch Thiazole Synthesis (Cyclocondensation) alpha_haloketone->cyclocondensation thiourea Thiourea thiourea->cyclocondensation solvent Ethanol solvent->cyclocondensation heat Reflux heat->cyclocondensation product This compound cyclocondensation->product byproduct HCl + H₂O cyclocondensation->byproduct

Caption: Proposed Hantzsch synthesis of the target compound.

Potential Biological Activities

Derivatives of 2-aminothiazole are recognized for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[2] While specific quantitative data for this compound is limited in the public domain, studies on structurally similar compounds provide insights into its potential biological profile.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[3] For instance, derivatives of the closely related compound 4-(4-bromophenyl)thiazol-2-amine have been synthesized and evaluated for their in vitro antiproliferative activity. While specific IC₅₀ values for the title compound are not available, the 2-aminothiazole scaffold is a key component of several clinically used anticancer drugs.

Antimicrobial Activity

The 2-aminothiazole nucleus is a common feature in various antimicrobial agents. Although specific minimum inhibitory concentration (MIC) values for this compound were not found, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. For example, some derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown promising activity against both Gram-positive and Gram-negative bacteria.

Due to the lack of specific data on the biological activities of this compound, a detailed experimental protocol for its biological evaluation is proposed below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G start Start: Seed Cancer Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Solubilize Formazan Crystals with DMSO incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Calculate Cell Viability and IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, given that many 2-aminothiazole derivatives exhibit anticancer properties, it is plausible that this compound could interfere with common cancer-related signaling pathways, such as those involving protein kinases. Further research is required to elucidate the precise mechanism of action and molecular targets of this compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The well-established Hantzsch synthesis provides a straightforward route to this and related 2-aminothiazoles. While specific biological data for this compound is scarce, the known activities of structurally similar molecules suggest that it is a promising candidate for further investigation. Future research should focus on its biological evaluation, including in vitro and in vivo studies, to determine its efficacy and mechanism of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound 2-Amino-4-(4-bromophenyl)-5-methylthiazole, with a specific focus on its melting point and solubility. This document is intended to serve as a comprehensive resource, offering both established data and standardized protocols for experimental determination.

Core Physicochemical Data

The following table summarizes the key identification and physical property data for this compound.

PropertyValueCitations
Molecular Formula C₁₀H₉BrN₂S[1][2]
Molecular Weight 269.16 g/mol [1][2]
CAS Number 65705-44-4[1][2]
Appearance Pale yellow needles / Solid[1][2]
Melting Point 148-155 °C[1][2]
Purity ≥ 97% (HPLC)[2]
Storage 2-8°C[2]

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting range is between 148-155 °C[1][2]. A sharp melting range (typically ≤ 2°C) is indicative of high purity, whereas a broad range often suggests the presence of impurities, which cause a depression of the melting point[3].

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine, powdered form.[5] If necessary, gently grind the crystalline solid using a clean mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[6] To ensure dense packing, the tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6] The final packed sample height should be between 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (around 148-155 °C), set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point.

    • Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[4] A slow heating rate is crucial for an accurate reading, allowing the system to reach thermal equilibrium.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.[7]

    • Record the temperature at which the entire sample has turned into a transparent liquid. This marks the end of the melting range.[7]

  • Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never re-melt a sample, as decomposition may have occurred.[4]

Experimental Workflow: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry Crystalline Sample B Grind to Fine Powder A->B C Load into Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Rapid Heat to ~20°C Below MP D->E F Slow Heat (1-2°C/min) E->F G Observe Melting F->G H Record T1 (First Droplet) G->H I Record T2 (Fully Liquid) H->I J Report Melting Range (T1-T2) I->J

Caption: Workflow for Capillary Melting Point Determination.

Solubility Analysis

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Apparatus & Materials:

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Solvent of interest (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Weigh an excess amount of solid this compound and add it to a glass vial. The excess solid ensures that equilibrium is reached with the undissolved material.[10]

    • Add a precise volume of the desired solvent (e.g., 1 mL of phosphate buffer) to the vial.[2]

  • Equilibration:

    • Seal the vials tightly and place them in a shaker or thermomixer.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[2][9] Periodic checks (e.g., at 24h, 48h, and 72h) are performed to ensure the concentration has plateaued, confirming equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully filter an aliquot of the supernatant using a syringe filter.[1] Filtration is critical to remove any particulates that could falsely elevate the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV.[8]

    • Create a standard curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the saturated supernatant by interpolating its analytical response on the standard curve. This concentration represents the thermodynamic solubility.

Experimental Workflow: Shake-Flask Solubility Determination

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid to Solvent B Seal and Agitate A->B C Incubate at Constant Temp (24-72 hours) B->C D Centrifuge or Stand to Settle C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E G Analyze Filtered Sample E->G F Prepare Standard Curve (HPLC/UV) F->G H Calculate Concentration vs Curve G->H I Report Solubility (e.g., µg/mL) H->I

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for NMR analysis, and a standard synthetic methodology.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂~ 5.0 - 7.0Broad Singlet
Ar-H (ortho to Br)~ 7.5 - 7.7Doublet
Ar-H (meta to Br)~ 7.3 - 7.5Doublet
-CH₃~ 2.3 - 2.5Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (Thiazole)~ 168 - 172
C-NH₂ (Thiazole)~ 150 - 155
C-Ar (Thiazole)~ 148 - 152
C-CH₃ (Thiazole)~ 110 - 115
C-Br (Aromatic)~ 120 - 125
C-H (Aromatic)~ 128 - 132
C (Aromatic, attached to Thiazole)~ 130 - 135
-CH₃~ 15 - 20

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4][5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Reaction Scheme:

  • α-Halogenation of Ketone: 1-(4-bromophenyl)propan-1-one is reacted with a halogenating agent, such as bromine in a suitable solvent like methanol, to yield 2-bromo-1-(4-bromophenyl)propan-1-one.

  • Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by pouring it into water. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

NMR Spectroscopic Analysis

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules.[7][8]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Analysis:

    • The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

NMR Analysis Workflow

The logical workflow for the structural elucidation of an organic compound using NMR spectroscopy is depicted below.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation H1_NMR 1H NMR Integration Integration (Proton Ratios) H1_NMR->Integration Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Multiplicity Multiplicity Analysis H1_NMR->Multiplicity C13_NMR 13C NMR C13_NMR->Chem_Shift Proton_Enviro Proton Environments Integration->Proton_Enviro Chem_Shift->Proton_Enviro Carbon_Backbone Carbon Backbone Chem_Shift->Carbon_Backbone Connectivity Connectivity (J-coupling) Multiplicity->Connectivity Final_Structure Final Structure Proton_Enviro->Final_Structure Carbon_Backbone->Final_Structure Connectivity->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

References

Mass spectrometry analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] This document outlines the fundamental principles, detailed experimental protocols, and expected fragmentation patterns for this molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation, purity assessment, and metabolic profiling of this and related thiazole derivatives.

Introduction to this compound

This compound belongs to the 2-aminothiazole class of compounds, a scaffold known for its diverse biological activities.[2][3] Thiazole derivatives are integral components in a variety of pharmaceuticals, including antibacterial and anticancer agents.[1][4] The presence of a bromophenyl group enhances the molecule's utility as a synthetic intermediate, making it a valuable building block in the development of novel therapeutic and crop protection agents.[1] Accurate mass spectrometry analysis is crucial for the characterization and quality control of this compound throughout the research and development process.

Predicted Mass Spectral Data

Due to the isotopic nature of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (doublet) separated by 2 Da, with nearly equal intensity. The following table summarizes the predicted monoisotopic m/z values for the protonated molecule and its major fragments under positive ion mode electrospray ionization (ESI).

Ion Predicted m/z (for 79Br) Predicted m/z (for 81Br) Description
[M+H]+269.98271.98Protonated molecular ion
[M+H - CH3]+254.96256.96Loss of a methyl radical
[C9H6BrN2S]+268.95270.95Radical cation from loss of H
[C8H6BrN]+195.97197.97Fragment from thiazole ring cleavage
[C6H4Br]+154.95156.95Bromophenyl cation
[C3H4N2S]+100.01-Fragment from aminomethylthiazole portion

Experimental Protocols

A robust mass spectrometry analysis of this compound can be achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.[5]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Create a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

  • Matrix Matching: For analysis of the compound in complex matrices (e.g., biological fluids, environmental samples), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a preferred method for the analysis of many pharmaceutical compounds.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) or MSn mode to obtain fragmentation patterns. For MS/MS, the protonated molecular ions ([M+H]+ at m/z 269.98 and 271.98) are selected as precursor ions for collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility of the amino group.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[5]

  • Injector: Split/splitless inlet, typically at 250 °C.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode from m/z 50 to 500.

Visualization of Analytical Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow for LC-MS analysis and the predicted fragmentation pathway of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing A Standard/Sample B Dissolution in Solvent A->B E HPLC System C Dilution B->C D Filtration C->D D->E F C18 Column E->F G ESI Source F->G H Mass Analyzer G->H J Data Acquisition I Detector H->I I->J K Spectral Analysis J->K

Caption: General workflow for LC-MS analysis.

Fragmentation_Pathway cluster_frags Primary Fragments M [M+H]+ m/z 269.98/271.98 F1 [M+H - CH3]+ m/z 254.96/256.96 M->F1 - CH3 F2 [C8H6BrN]+ m/z 195.97/197.97 M->F2 - C3H4NS F3 [C6H4Br]+ m/z 154.95/156.95 F2->F3 - C2H2N

Caption: Predicted fragmentation of this compound.

Interpretation of Fragmentation Patterns

The fragmentation of protonated this compound is expected to be initiated by cleavage of the weakest bonds and the elimination of stable neutral molecules.

  • Loss of Methyl Radical: A common fragmentation pathway for methylated compounds is the loss of the methyl group (CH3•), leading to a fragment ion at m/z 254.96/256.96.

  • Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, leading to the formation of various fragment ions. A significant fragmentation could involve the loss of the aminomethylthiazole portion, resulting in the bromophenyl-containing fragment.

  • Formation of Bromophenyl Cation: Subsequent fragmentation can lead to the formation of the stable bromophenyl cation at m/z 154.95/156.95.

Understanding these fragmentation pathways is essential for the structural confirmation of the molecule and the identification of its metabolites or degradation products, where modifications to the core structure would result in predictable mass shifts in the fragment ions.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The detailed protocols and predicted fragmentation data serve as a starting point for method development and structural elucidation. The application of high-resolution mass spectrometry will further aid in confirming the elemental composition of fragment ions and providing greater confidence in the identification of this and related compounds.

References

FT-IR Spectroscopic Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2][3] The presence of the aminothiazole core, substituted with a bromophenyl and a methyl group, results in a characteristic infrared spectrum that is instrumental for its identification and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the analytical workflow.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3450 - 3300Medium-StrongAsymmetric & Symmetric N-H stretchingAmino (-NH₂)
3150 - 3000Medium-WeakAromatic C-H stretchingBromophenyl ring
2980 - 2850WeakAliphatic C-H stretchingMethyl (-CH₃)
1640 - 1600StrongN-H scissoring (bending)Amino (-NH₂)
1610 - 1580Medium-StrongC=N stretchingThiazole ring
1570 - 1470Medium-StrongC=C stretchingThiazole & Bromophenyl rings
1400 - 1350MediumC-N stretchingAmino-thiazole linkage
1100 - 1000StrongC-Br stretchingBromophenyl group
850 - 800StrongC-H out-of-plane bending (para-disubstituted)Bromophenyl ring
750 - 650MediumC-S stretchingThiazole ring

Experimental Protocol for FT-IR Analysis

The following protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

1. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

  • Sample: this compound, pure and dry

2. Sample Preparation (KBr Pellet Method):

  • Drying: Ensure both the KBr powder and the sample are completely dry to avoid interference from water absorption bands in the spectrum. This is typically achieved by heating in an oven at 105-110 °C for several hours and cooling in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

  • Place the KBr in the agate mortar and grind it to a fine powder.

  • Add the sample to the mortar and continue grinding the mixture until a homogenous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and particle size.

3. Spectral Acquisition:

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.

  • Acquire the FT-IR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed wavenumbers with the vibrational modes of the functional groups present in this compound, using the data provided in the table above and standard FT-IR correlation charts.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Dry Sample & KBr Grind Grind Sample with KBr Sample->Grind Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Process Spectrum SampleSpec->Process Analyze Analyze & Assign Peaks Process->Analyze

FT-IR Experimental Workflow

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminothiazole derivatives, offering detailed experimental protocols, comparative data, and insights into their mechanisms of action.

I. Synthesis of 2-Aminothiazole Derivatives

Several synthetic strategies have been developed for the preparation of 2-aminothiazole derivatives. The most prominent and widely utilized method is the Hantzsch thiazole synthesis.[1][4][5] Additionally, one-pot modifications and catalyst-free approaches have been established to improve efficiency and environmental friendliness.

Hantzsch Thiazole Synthesis (Classical Method)

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[1][4][5] This robust and high-yielding reaction is a cornerstone for the synthesis of a wide array of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.[5]

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Methanol

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • Deionized Water

  • Procedure:

    • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the solution to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to neutralize the hydrobromide salt of the product, leading to precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any residual salts.

    • Allow the collected solid to air dry completely on a watch glass.

One-Pot Iodine-Catalyzed Synthesis

This method provides a more environmentally benign and operationally simple alternative to the classical Hantzsch synthesis by avoiding the pre-synthesis and handling of lachrymatory α-haloketones. The α-haloketone is generated in situ from the corresponding ketone and a halogen source, such as iodine.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol utilizes iodine to facilitate the in situ formation of the α-iodoketone intermediate.

  • Materials:

    • Aryl methyl ketone (e.g., Acetophenone) (1.5 mmol)

    • Thiourea (1.0 mmol)

    • Iodine (I₂)

    • Ethanol (EtOH)

    • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, dissolve the aryl methyl ketone (1.5 mmol) and thiourea (1.0 mmol) in ethanol (3.0 mL).

    • Add a catalytic amount of iodine.

    • Stir the reaction mixture at 80°C.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Add 10% sodium bicarbonate solution to neutralize the reaction mixture, which will cause the product to precipitate.

    • Separate the precipitate by filtration.

    • Wash the solid with water and ethanol.

    • Dry the purified 2-aminothiazole derivative in an oven.

Synthesis from Thiosemicarbazones

An alternative route to 2-aminothiazole derivatives involves the reaction of thiosemicarbazones with α-halocarbonyl compounds. This method allows for the introduction of diverse substituents at the 2-position of the thiazole ring.

Experimental Protocol: Synthesis of a Thiazole Derivative from a Thiosemicarbazone

This protocol demonstrates the synthesis of a thiazole derivative starting from a thiosemicarbazone and an α-haloketone.[6]

  • Materials:

    • Thiosemicarbazone derivative (1 mmol)

    • α-haloketone (e.g., 3-chloropentane-2,4-dione) (1 mmol)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the thiosemicarbazone derivative (1 mmol) and the α-haloketone (1 mmol) in ethanol.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that forms upon cooling is collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., dioxane) to obtain the purified thiazole derivative.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods described above, allowing for easy comparison.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Hantzsch Synthesis 2-Bromoacetophenone, ThioureaNoneMethanol65-700.5 - 1~95%[7]
One-Pot Iodine-Catalyzed Acetophenone, ThioureaIodine (catalytic)Ethanol802 - 3.579 - 90%[8]
From Thiosemicarbazones Thiosemicarbazone, 3-chloropentane-2,4-dioneNoneEthanolReflux2 - 4~77%[6]
Microwave-Assisted Hantzsch 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaNoneMethanol900.595%[7]

II. Characterization of 2-Aminothiazole Derivatives

The structural elucidation and confirmation of synthesized 2-aminothiazole derivatives are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of 2-aminothiazole derivatives.

Representative ¹H NMR Data

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
2-AminothiazoleDMSO-d₆6.93 (d, 1H, H-thiazole), 6.53 (d, 1H, H-thiazole), 6.86 (br s, 2H, NH₂)
2-Amino-4-methylthiazoleDMSO-d₆7.17 (br, 2H, NH₂), 7.55 (s, 1H, H-thiazole), 2.17 (s, 3H, CH₃)[9]
Ethyl 2-aminothiazole-4-acetateDMSO-d₆7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₃)[9]

Representative ¹³C NMR Data

CompoundSolventChemical Shifts (δ, ppm)
2-Amino-4-methylthiazoleDMSO-d₆169.2, 153.4, 111.1, 15.7[9]
Ethyl 2-aminothiazole-4-acetateDMSO-d₆170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, 14.7 (CH₃)[9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the synthesized molecules.

Representative IR Data

CompoundSample Prep.Characteristic Absorption Bands (cm⁻¹)
2-AminothiazoleKBr~3400-3100 (N-H stretching), ~1620 (C=N stretching), ~1500 (C=C stretching)
2-Amino-4-methylthiazoleKBr3425, 3286, 3113 (NH₂), 2918 (C-H), 1620 (C=N), 1504, 1373, 1318 (C=C), 1115 (C-N)[9]
Ethyl 2-aminothiazole-4-acetateKBr3419, 3325, 3113 (NH₂), 2979 (C–H), 1674 (C=O), 1514 (C=N), 1373 (C=C), 1277 (C-O), 1095 (C-N), 756 (S-C=N)[9]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.

Representative Mass Spectrometry Data

CompoundIonization MethodMolecular Ion Peak (m/z)
2-AminothiazoleElectron Ionization (EI)100 [M]⁺[10]
N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) benzamideESI431 [M+H]⁺[4]
N-(2-Trifluoromethyl)-4-(pyridin-2-yl)thiazol-2-amineESI322.062 [M+H]⁺[11]

III. Biological Activity and Signaling Pathways

2-Aminothiazole derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Many of these compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[12][13]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->VEGFR2 Inhibition experimental_workflow Start Starting Materials (α-Haloketone & Thiourea) Reaction Hantzsch Reaction (Cyclocondensation) Start->Reaction Workup Work-up & Isolation (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure 2-Aminothiazole Derivative Characterization->FinalProduct

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] This document details the primary synthetic pathway, experimental protocols, and characterization data.

Core Synthesis Route: The Hantzsch Thiazole Synthesis

The principal method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-haloketone with a thioamide.[3] For the target molecule, the specific reactants are 2-bromo-1-(4-bromophenyl)propan-1-one and thiourea.

The general workflow for this synthesis is outlined below:

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product A 2-bromo-1-(4-bromophenyl)propan-1-one C Hantzsch Thiazole Synthesis A->C B Thiourea B->C D Neutralization C->D Reaction Mixture E Filtration D->E F Recrystallization E->F G This compound F->G Purified Product

Caption: General workflow for the synthesis of this compound.

Starting Materials

The successful synthesis of the target compound relies on the quality of the starting materials.

Starting MaterialStructureCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Role
2-bromo-1-(4-bromophenyl)propan-1-one38786-67-3C₉H₈Br₂O291.97Provides the C4-C5-aryl-methyl backbone of the thiazole ring.
Thiourea62-56-6CH₄N₂S76.12Provides the sulfur atom and the 2-amino group of the thiazole ring.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(4-bromophenyl)propan-1-one (1.0 eq.) and thiourea (1.1 eq.).

  • Add a suitable solvent, such as ethanol, to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of a weak base, such as sodium bicarbonate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

PropertyData
Molecular Formula C₁₀H₉BrN₂S
Molecular Weight 269.17 g/mol
Appearance Pale yellow needles[4]
Melting Point 149-155 °C[4]
CAS Number 65705-44-4[4]
Predicted ¹H NMR δ (ppm): 7.55 (d, 2H), 7.35 (d, 2H), 5.5 (s, 2H, NH₂), 2.3 (s, 3H, CH₃)
Predicted ¹³C NMR δ (ppm): 168 (C-S), 148 (C-N), 135 (C-Br), 132, 128, 121 (Aromatic C), 115 (C-C=N), 12 (CH₃)
Predicted Mass Spec (m/z) [M+H]⁺: 270.98

Note: Predicted NMR and Mass Spec data are based on computational models and may vary from experimental results.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Thiourea Thiourea Intermediate_1 S-alkylation Thiourea->Intermediate_1 + 2-bromo-1-(4-bromophenyl)propan-1-one Intermediate_2 Tetrahedral Intermediate Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Product This compound Intermediate_2->Product Elimination of H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Biological Relevance

While specific studies on the biological activity of this compound are limited, the 2-aminothiazole scaffold is a well-known pharmacophore in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[5]

  • Antimicrobial Activity: The thiazole ring is a core component of many antimicrobial drugs, and various 2-aminothiazole compounds have shown antibacterial and antifungal properties.

The presence of the 4-bromophenyl group in the target molecule may influence its biological activity, potentially enhancing its efficacy or altering its target specificity. Further research is needed to fully elucidate the pharmacological profile of this specific compound.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. The provided information on starting materials, experimental protocols, and characterization will aid in the successful preparation and investigation of this compound.

References

An In-Depth Technical Guide on 2-Amino-4-(4-bromophenyl)-5-methylthiazole: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While a definitive crystal structure report for this specific molecule was not identified in the conducted literature search, this document outlines a probable synthetic route, expected characterization data, and a detailed exploration of the potential biological activities of the broader 2-aminothiazole class of compounds, particularly focusing on their anticancer properties. The guide includes detailed experimental protocols, data presented in a structured format, and visualizations of experimental workflows and biological signaling pathways to aid researchers in their understanding and future investigations of this and related molecules.

Introduction

2-aminothiazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, incorporates key structural features—a 2-aminothiazole core, a bromophenyl group, and a methyl substituent—that suggest its potential as a valuable intermediate in the synthesis of biologically active molecules.[1][2] Its structural similarity to compounds with known anticancer activity makes it a compelling target for further investigation in drug discovery programs.[2]

Synthesis and Characterization

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3] This method typically involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through the reaction of 2-bromo-1-(4-bromophenyl)propan-1-one with thiourea.

Reaction Scheme:

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
  • Materials:

    • Substituted α-haloketone (1 equivalent)

    • Thiourea (1.1 equivalents)

    • Ethanol (or another suitable solvent)

  • Procedure:

    • Dissolve the α-haloketone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add thiourea to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

    • Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the free base.

    • Collect the crude product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure 2-aminothiazole derivative.

Characterization Data

While specific crystallographic data for this compound is not publicly available, the following table summarizes expected and reported physical properties.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂S[4]
Molecular Weight 269.16 g/mol [4]
Appearance Solid-
Melting Point 148-153 °C[4]
Purity 97%[4]

Experimental and Logical Workflow Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound, as well as a potential logical relationship for its application in anticancer research.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Screening start Start Materials (α-haloketone, Thiourea) reaction Hantzsch Reaction (Reflux in Ethanol) start->reaction workup Work-up & Purification (Neutralization, Recrystallization) reaction->workup product Pure Product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir FT-IR Spectroscopy product->ir mp Melting Point Determination product->mp screening In vitro Anticancer Screening product->screening pathway_analysis Mechanism of Action Studies screening->pathway_analysis signaling_pathway cluster_cell Cancer Cell compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols: Investigating the Anticancer Potential of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically approved anticancer drugs.[1] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects against a wide range of human cancer cell lines such as breast, lung, colon, and leukemia.[1] While 2-Amino-4-(4-bromophenyl)-5-methylthiazole is frequently cited as a key intermediate in the synthesis of more complex bioactive molecules, its intrinsic anticancer properties warrant investigation.[2] These application notes provide a comprehensive guide for researchers to explore the potential of this compound as an anticancer agent, based on established methodologies for analogous 2-aminothiazole derivatives.

Potential Mechanisms of Action

Research on 2-aminothiazole derivatives has elucidated several mechanisms by which these compounds exert their anticancer effects. These include:

  • Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

  • Topoisomerase Inhibition: Some compounds have been shown to target topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, leading to DNA damage and cell death.

  • Aryl Hydrocarbon Receptor (AhR) Signaling: For some related aminophenylbenzothiazoles, bioactivation via cytochrome P450 enzymes, modulated by the AhR signaling pathway, is a key step in their anticancer activity.[4]

Data Presentation: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various 2-aminothiazole derivatives against several human cancer cell lines, providing a benchmark for potential studies on this compound.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Analogue 20H1299Human Lung Cancer4.89[1]
Analogue 20SHG-44Human Glioma4.03[1]
Compound 21K563Human Leukemia16.3[1]
Compound 10HT29Human Colon Cancer2.01[1]
Compound 46bA549Human Lung Cancer0.16[1]
Compound 46bHepG2Human Liver Cancer0.13[1]
Compound p2MCF7Human Breast Cancer10.5[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of the compound on the expression levels of key proteins in a targeted signaling pathway (e.g., apoptosis pathway: Bcl-2, Bax, Caspase-3).

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for investigating the anticancer properties of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification synthesis This compound (Test Compound) cytotoxicity Cytotoxicity Assay (MTT / SRB) synthesis->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V / Caspase Activity) ic50->apoptosis western_blot Western Blotting (Target Protein Expression) ic50->western_blot kinase Kinase Inhibition Assays (e.g., Aurora, VEGFR-2) cell_cycle->kinase tubulin Tubulin Polymerization Assay cell_cycle->tubulin apoptosis->kinase apoptosis->tubulin western_blot->kinase western_blot->tubulin

Caption: Experimental workflow for anticancer evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling compound 2-Aminothiazole Derivative receptor Growth Factor Receptor (e.g., VEGFR-2) compound->receptor Inhibition aurora Aurora Kinase compound->aurora Inhibition tubulin Tubulin compound->tubulin Inhibition proliferation Proliferation & Survival receptor->proliferation receptor->proliferation mitosis Mitosis aurora->mitosis aurora->mitosis tubulin->mitosis tubulin->mitosis apoptosis Apoptosis proliferation->apoptosis Suppression mitosis->apoptosis

Caption: Potential signaling pathways targeted by 2-aminothiazole derivatives.

References

2-Amino-4-(4-bromophenyl)-5-methylthiazole: Application Notes and Protocols for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a synthetic compound belonging to the 2-aminothiazole class of heterocyclic molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs. The 2-aminothiazole scaffold serves as a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a 4-bromophenyl group and a methyl group at the 4 and 5 positions of the thiazole ring, respectively, confers specific physicochemical properties that may influence its biological activity and target engagement.

Recent research has highlighted the potential of 2-aminothiazole derivatives bearing a 4-bromophenyl moiety as inhibitors of protein kinases, particularly Aurora kinases.[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their dysregulation is frequently observed in various cancers. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential kinase inhibitor, with a focus on Aurora kinases.

Kinase Inhibitory Potential

While specific inhibitory concentration (IC50) values for this compound against Aurora kinases are not yet publicly available, the structure-activity relationship (SAR) of related compounds strongly suggests its potential as an inhibitor. The 4-bromophenyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases.[1]

Comparative Inhibitory Activity of Structurally Related 2-Aminothiazole Derivatives

To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the IC50 values of structurally related 2-aminothiazole compounds against various kinases.

CompoundTarget Kinase(s)IC50 (nM)Reference
CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative)Aurora A, B, C44, 19, 65[2]
SNS-314 (aminothiazole derivative)Aurora A, B, C9, 31, 3[2]
AMG 900 (pan-Aurora kinase inhibitor)Aurora A, B, C5, 4, 1[2]
A series of 2-aminothiazole derivativesCHK14.25 (for compound 8n)[3]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T cancer cell line0.8 µM (IC50)[4]

Signaling Pathway

Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The primary substrate for Aurora B is Histone H3, and its phosphorylation at Serine 10 is a critical event for chromosome condensation and segregation. Inhibition of Aurora B leads to a decrease in phospho-Histone H3 (Ser10) levels.

Diagram of the Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway cluster_0 Mitotic Progression cluster_1 Inhibition Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Histone_H3 Histone H3 Aurora_B->Histone_H3 pH3_S10 p-Histone H3 (Ser10) Histone_H3->pH3_S10 Phosphorylation Inhibitor 2-Amino-4-(4-bromophenyl) -5-methylthiazole Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibition of Aurora kinase activity.

Materials:

  • Recombinant human Aurora A and Aurora B kinase (e.g., from Promega, SignalChem)

  • Kemptide (LRRASLG) or other suitable substrate peptide

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Known Aurora kinase inhibitor (e.g., Alisertib, Barasertib) as a positive control

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound series in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the test compound or control (positive control or vehicle) to the wells of a microplate.

    • Add 10 µL of a mixture containing the Aurora kinase and the peptide substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Reaction_Setup Set up kinase reaction: - Kinase - Substrate - Test Compound/Control Compound_Prep->Reaction_Setup Add_ATP Initiate reaction with ATP Reaction_Setup->Add_ATP Incubate Incubate at 30°C for 60 min Add_ATP->Incubate Stop_Reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Develop_Signal Develop luminescent signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Measure_Luminescence Measure luminescence Develop_Signal->Measure_Luminescence Data_Analysis Analyze data and calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Assay for Aurora Kinase Inhibition (Immunofluorescence)

This protocol measures the inhibition of Aurora B kinase in a cellular context by quantifying the levels of phosphorylated Histone H3 at Serine 10.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Positive control Aurora B inhibitor (e.g., Barasertib)

  • DMSO

  • 96-well black, clear-bottom imaging plates

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or controls for a specified time (e.g., 24 hours).

  • Cell Fixation and Permeabilization:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour.

    • Incubate the cells with the primary antibody (anti-phospho-Histone H3 (Ser10)) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-Histone H3 (Ser10) staining within the nucleus (defined by the DAPI signal).

    • Calculate the percentage of phospho-Histone H3 (Ser10) positive cells or the mean fluorescence intensity per cell for each treatment condition.

    • Determine the IC50 value for the inhibition of Histone H3 phosphorylation.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors, particularly targeting the Aurora kinase family. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory potential of this compound. While specific quantitative data for this exact molecule is pending in the public domain, the information on related compounds provides a strong rationale for its evaluation. The detailed experimental workflows will enable the generation of robust data to characterize its biochemical and cellular activity, contributing to the advancement of kinase inhibitor drug discovery.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Amino-4-(4-bromophenyl)-5-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2-Amino-4-(4-bromophenyl)-5-methylthiazole derivatives. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key experimental workflows. Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 2-aminothiazole scaffold, in particular, is a core component of numerous biologically active compounds and approved drugs.[2][3]

Biological Activity

Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of various substituents on the parent molecule allows for the modulation of its antimicrobial spectrum and potency.

Antibacterial Activity

Several studies have reported the antibacterial potential of 2-amino-4-arylthiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action for some thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or the disruption of bacterial cell division by targeting proteins like FtsZ.[1][4]

A study on related 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising activity against various bacterial strains. For instance, certain derivatives exhibited significant potential against Staphylococcus aureus and Escherichia coli.[5] Another research effort synthesized new derivatives from [2-amino-4-(4-bromophenyl) 1,3-thiazole] and found that while they had no activity against Gram-negative bacteria, some compounds showed moderate antibacterial activity against S. aureus and Bacillus subtilis.[6]

Table 1: Summary of Antibacterial Activity of Selected 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Compound IDTest OrganismMIC (µM)Reference
p2 Staphylococcus aureus16.1[5]
p2 Escherichia coli16.1[5]
p4 Bacillus subtilis28.8[5]
7 Staphylococcus aureusModerate Activity[6]
7 Bacillus subtilisModerate Activity[6]
8 Staphylococcus aureusModerate Activity[6]
8 Bacillus subtilisModerate Activity[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. "Moderate Activity" was reported qualitatively in the source.

Antifungal Activity

The antifungal properties of thiazole derivatives are also well-documented, with some compounds showing efficacy comparable to standard antifungal drugs like fluconazole and ketoconazole.[4][7] The proposed mechanism for their antifungal action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[8]

Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated their potential against fungal pathogens. For example, specific derivatives displayed significant activity against Candida albicans and Aspergillus niger.[5] Another study highlighted that newly synthesized derivatives exhibited distinguished antifungal activity against C. albicans and Candida glabrata.[6]

Table 2: Summary of Antifungal Activity of Selected 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Compound IDTest OrganismMIC (µM)Reference
p6 Candida albicans15.3[5]
p3 Aspergillus niger16.2[5]
5, 6, 7, 8 Candida albicansDistinguished Activity[6]
5, 6, 7, 8 Candida glabrataDistinguished Activity[6]

Note: MIC (Minimum Inhibitory Concentration). "Distinguished Activity" was reported qualitatively in the source.

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for the synthesis and antimicrobial screening of 2-aminothiazole derivatives.

Synthesis of this compound Derivatives

The Hantzsch thiazole synthesis is a common and versatile method for preparing 2-aminothiazole derivatives. This typically involves the reaction of an α-haloketone with a thiourea derivative.

Materials:

  • 1-(4-bromophenyl)propan-1-one

  • Bromine

  • Thiourea or substituted thioureas

  • Ethanol

  • Sodium bicarbonate

  • Glacial acetic acid

Procedure:

  • α-Bromination of the Ketone:

    • Dissolve 1-(4-bromophenyl)propan-1-one in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitated 2-bromo-1-(4-bromophenyl)propan-1-one, wash with water until neutral, and dry.

  • Hantzsch Thiazole Synthesis:

    • Reflux a mixture of 2-bromo-1-(4-bromophenyl)propan-1-one and thiourea (or a substituted thiourea) in ethanol for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • The resulting precipitate of the this compound derivative is filtered, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Diagram 1: General Synthesis Workflow

Ketone 1-(4-bromophenyl)propan-1-one Haloketone 2-bromo-1-(4-bromophenyl)propan-1-one Ketone->Haloketone Bromination Thiazole This compound Derivative Haloketone->Thiazole Thiourea Thiourea Thiourea->Thiazole Hantzsch Synthesis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Stock Solution Dilution Serial Dilution in 96-well Plate Compound->Dilution Inoculum Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation / Resazurin Addition Incubation->Observation MIC MIC Determination Observation->MIC cluster_bacterial Bacterial Targets cluster_fungal Fungal Target Thiazole 2-Aminothiazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Thiazole->DNA_Gyrase Inhibition FtsZ FtsZ Protein Thiazole->FtsZ Inhibition Cell_Wall Cell Wall Synthesis Thiazole->Cell_Wall Inhibition Lanosterol Lanosterol 14α-demethylase Thiazole->Lanosterol Inhibition l1 DNA Replication Disruption DNA_Gyrase->l1 l2 Cell Division Inhibition FtsZ->l2 l3 Cell Lysis Cell_Wall->l3 l4 Ergosterol Depletion Lanosterol->l4

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of the compound 2-Amino-4-(4-bromophenyl)-5-methylthiazole. This thiazole derivative is of interest in pharmaceutical research, particularly in the development of novel anti-cancer agents, due to its structural motifs that suggest potential biological activity. The following sections detail the methodologies for key cytotoxicity assays, present available data for structurally related compounds, and visualize the experimental workflows and relevant biological pathways.

Data Presentation: Cytotoxicity of 2-Aminothiazole Derivatives

While specific cytotoxicity data for this compound is not extensively available in public literature, the following tables summarize the half-maximal inhibitory concentration (IC50) values for structurally similar 2-aminothiazole compounds against various cancer cell lines. This data provides a valuable reference for the expected range of cytotoxic potency.

Table 1: In Vitro Cytotoxicity (IC50) of a Close Structural Analog: 4-(4-Bromophenyl)-thiazol-2-amine Derivative

Compound DerivativeCancer Cell LineIC50 (µM)Assay Method
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Adenocarcinoma)10.5SRB Assay[1]
5-Fluorouracil (Reference Drug)MCF7 (Breast Adenocarcinoma)5.2SRB Assay[1]

Table 2: In Vitro Cytotoxicity (IC50) of Various 2-Aminothiazole Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value
Analogue 20H1299 (Lung Cancer)4.89 µM[2]
Analogue 20SHG-44 (Glioma)4.03 µM[2]
Compound 10HT29 (Colon Cancer)2.01 µM[2]
Compound 46aA549 (Lung Cancer)1.3 ± 0.9 µM[2]
Compound 46bA549 (Lung Cancer)0.16 ± 0.06 µM[2]
Compound 46bHepG2 (Liver Cancer)0.13 ± 0.05 µM[2]
Compound 21K563 (Leukemia)16.3 µM[2]

Experimental Protocols

The following are detailed protocols for three common in vitro assays to determine the cytotoxicity and apoptotic effects of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as in the MTT assay for cell seeding and compound treatment.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the 490 nm readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the 96-well plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Express the results as fold change in caspase activity compared to the vehicle control.

    • Plot the fold change against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to cytotoxicity assays.

experimental_workflow_mtt MTT Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with This compound incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 4h mtt_addition->incubation_mtt remove_medium Remove medium incubation_mtt->remove_medium dmso_addition Add DMSO to dissolve formazan remove_medium->dmso_addition read_absorbance Read absorbance at 570 nm dmso_addition->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

experimental_workflow_ldh LDH Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with This compound incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment centrifuge_plate Centrifuge plate incubation_treatment->centrifuge_plate transfer_supernatant Transfer supernatant to new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation_reaction Incubate for 30 min add_reaction_mix->incubation_reaction add_stop_solution Add stop solution incubation_reaction->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance data_analysis Data Analysis (Calculate % Cytotoxicity) read_absorbance->data_analysis end End data_analysis->end apoptosis_pathway Caspase-Mediated Apoptosis Pathway compound This compound apoptotic_stimulus Apoptotic Stimulus compound->apoptotic_stimulus procaspase8 Pro-caspase-8 apoptotic_stimulus->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 procaspase7 Pro-caspase-7 caspase8->procaspase7 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates caspase7 Caspase-7 procaspase7->caspase7 caspase7->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols for 2-Amino-4-(4-bromophenyl)-5-methylthiazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of derivatives of 2-Amino-4-(4-bromophenyl)-5-methylthiazole. This versatile thiazole derivative serves as a valuable building block for the development of novel fungicides and herbicides. The protocols and data presented herein are compiled from recent scientific literature to aid in the design and execution of further research in agrochemical development.

Introduction to 2-Aminothiazoles in Agrochemicals

The 2-aminothiazole scaffold is a prominent feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its derivatives have been recognized for a broad spectrum of activities, functioning as fungicides, herbicides, and insecticides.[2] The presence of the thiazole ring, with its unique electronic properties, allows for diverse chemical modifications, enabling the fine-tuning of biological activity and selectivity. Specifically, the introduction of a bromophenyl group at the 4-position and a methyl group at the 5-position of the 2-aminothiazole core can significantly influence the lipophilicity and target interaction of the resulting derivatives, making this compound a promising starting material for the synthesis of new crop protection agents.[3][4]

Synthesis of Agrochemical Derivatives

A common and effective strategy to enhance the biological activity of 2-aminothiazoles is the derivatization of the 2-amino group, often through acylation to form N-thiazolyl amides. This modification can lead to compounds with potent fungicidal or herbicidal properties.

Synthesis of N-(4-(4-bromophenyl)-5-methylthiazol-2-yl)acetamide (A Model Agrochemical Precursor)

This protocol describes a general method for the acylation of this compound to yield an acetamide derivative, a common structural motif in bioactive molecules.

Experimental Protocol:

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure N-(4-(4-bromophenyl)-5-methylthiazol-2-yl)acetamide.

Logical Workflow for Synthesis:

G start Start: this compound dissolve Dissolve in DCM with Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acetyl Add Acetyl Chloride cool->add_acetyl react Stir at Room Temperature (4-6h) add_acetyl->react workup Aqueous Work-up (NaHCO3) react->workup extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product End Product: N-(4-(4-bromophenyl)-5-methylthiazol-2-yl)acetamide purify->end_product

Synthesis of N-(4-(4-bromophenyl)-5-methylthiazol-2-yl)acetamide.

Agrochemical Applications and Biological Activity

Derivatives of this compound have shown potential as both fungicides and herbicides. The biological activity is highly dependent on the nature of the substituent introduced at the 2-amino position.

Fungicidal Activity

Thiazole derivatives are known to exhibit a range of antifungal activities against various plant pathogens. The mechanism of action for many azole fungicides, a class that includes thiazoles, involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

A study on the closely related compound, 2-Amino-4-(p-bromophenyl)thiazole, and its metal complexes demonstrated notable fungicidal activity against several phytopathogenic fungi.[4] The data from this study is presented below as a proxy for the potential activity of derivatives of this compound.

Table 1: Fungicidal Activity of 2-Amino-4-(p-bromophenyl)thiazole and its Metal Complexes [4]

CompoundConcentration (ppm)% Inhibition of Phoma exigua% Inhibition of Macrophomina phaseoli% Inhibition of Colletotrichum capsici
2-Amino-4-(p-bromophenyl)thiazole 50556052
100707568
Mn(II) Complex 50626860
100788275
Ni(II) Complex 50657063
100808578
Cu(II) Complex 50707568
100859082
Zn(II) Complex 50606558
100758072

Fungicidal Screening Protocol (Mycelial Growth Inhibition Assay):

This protocol is a standard method for assessing the in vitro antifungal activity of chemical compounds.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi (e.g., Phoma exigua, Macrophomina phaseoli, Colletotrichum capsici)

  • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Poisoned Media Preparation: Cool the sterile PDA to about 45-50 °C. Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 ppm, 100 ppm). Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

  • Incubation: Place the mycelial disc at the center of the solidified PDA plates (both poisoned and control plates with solvent only).

  • Data Collection: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period or until the mycelial growth in the control plate reaches the edge of the dish.

  • Analysis: Measure the diameter of the fungal colony in both control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Experimental Workflow for Fungicidal Screening:

G start Start: Prepare PDA Medium poison Prepare 'Poisoned' Media with Test Compound start->poison inoculate Inoculate with Fungal Mycelial Disc poison->inoculate incubate Incubate at 25-28 °C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate end End: Fungicidal Activity Data calculate->end

Workflow for Mycelial Growth Inhibition Assay.
Herbicidal Activity

Thiazole-containing compounds have also been investigated for their herbicidal properties. The mode of action can vary, but some thiazole derivatives are known to inhibit essential plant enzymes or disrupt key metabolic pathways.

While specific data for derivatives of this compound is limited, a study on amide derivatives of [4-(substituted phenyl)thiazol-2-yl]acetonitrile showed moderate herbicidal activities against common weeds. This suggests that N-acylation of the 2-amino group in the target compound could also yield herbicidally active molecules.

Potential Signaling Pathway (Hypothetical):

Many herbicides act by inhibiting key enzymes in essential metabolic pathways, such as amino acid biosynthesis or photosynthesis. For instance, some herbicides target the enzyme acetolactate synthase (ALS), which is crucial for the production of branched-chain amino acids.

G precursor Pyruvate als Acetolactate Synthase (ALS) precursor->als intermediate α-Acetolactate als->intermediate pathway Branched-Chain Amino Acid Biosynthesis Pathway intermediate->pathway amino_acids Valine, Leucine, Isoleucine pathway->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis plant_growth Plant Growth protein_synthesis->plant_growth herbicide Thiazole-based Herbicide Derivative herbicide->als Inhibition

Hypothetical Inhibition of Acetolactate Synthase by a Thiazole Herbicide.

Conclusion

This compound is a promising scaffold for the development of novel agrochemicals. The synthetic accessibility of its derivatives, particularly through N-acylation, allows for the creation of a diverse library of compounds for biological screening. Preliminary data from closely related structures indicate significant potential for fungicidal activity. Further research should focus on the synthesis and systematic screening of a wider range of derivatives of this compound to identify lead compounds with high efficacy and selectivity for specific agricultural applications. Detailed studies on the mechanism of action and structure-activity relationships will be crucial for the rational design of the next generation of thiazole-based agrochemicals.

References

Application Notes: 2-Amino-4-(4-bromophenyl)-5-methylthiazole in Diagnostic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a heterocyclic compound belonging to the aminothiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. While extensively investigated for therapeutic applications, its structural features also make it a promising scaffold for the development of novel diagnostic agents. The presence of a reactive amino group, a modifiable phenyl ring, and the thiazole core allows for the facile introduction of signaling moieties such as fluorophores or radiolabels.

Recent studies have highlighted the potential of 2-aminothiazole derivatives as inhibitors of various enzymes. Notably, the closely related analog, 2-amino-4-(4-bromophenyl)thiazole, has demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease, as well as being biomarkers for organophosphate pesticide exposure.[1] This inhibitory action forms a strong basis for the development of diagnostic probes for these conditions.

These application notes provide a comprehensive overview of the potential use of this compound as a core structure for creating diagnostic agents for in vitro assays and in vivo imaging, with a focus on its application as a cholinesterase inhibitor.

Principle of Application

The diagnostic application of this compound-based probes is primarily centered on their ability to act as inhibitors for specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Altered levels and activity of these enzymes are associated with various pathological conditions. By functionalizing the core molecule with a reporting group (e.g., a fluorophore or a positron-emitting radionuclide), the probe can provide a detectable signal upon binding to its target enzyme.

For In Vitro Diagnostics: A fluorescently labeled derivative can be used in enzyme activity assays. The binding of the probe to the cholinesterase can modulate the fluorescent signal, allowing for the quantification of enzyme activity in biological samples (e.g., blood plasma, cerebrospinal fluid). This can be used to diagnose and monitor diseases or exposure to enzyme-inhibiting toxins.

For In Vivo Imaging: A radiolabeled version of the molecule, for instance with Fluorine-18 for Positron Emission Tomography (PET), can be administered to visualize and quantify the distribution and density of cholinesterases in the brain. This has significant potential for the early diagnosis and longitudinal monitoring of neurodegenerative diseases.[2][3][4]

Quantitative Data Summary

While specific data for a diagnostic probe directly based on this compound is not yet published, the inhibitory constants (Ki) of the parent compound, 2-amino-4-(4-bromophenyl)thiazole, against human cholinesterases provide a strong rationale for its use as a diagnostic targeting scaffold.[1]

CompoundTarget EnzymeInhibition Constant (K_i) (µM)
2-amino-4-(4-bromophenyl)thiazolehuman Acetylcholinesterase (AChE)0.129 ± 0.030
2-amino-4-(4-bromophenyl)thiazolehuman Butyrylcholinesterase (BChE)0.083 ± 0.041
2-amino-4-(4-bromophenyl)thiazolehuman Carbonic Anhydrase II (hCA II)0.124 ± 0.017

Table 1: In vitro enzyme inhibition data for 2-amino-4-(4-bromophenyl)thiazole. Data from Korkmaz, 2022.[1]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe for In Vitro Cholinesterase Activity Assay

This protocol describes the synthesis of a fluorescently labeled derivative of this compound for use in in vitro enzyme inhibition assays. The synthesis involves the acylation of the 2-amino group with a commercially available fluorescent dye containing a carboxylic acid or acyl chloride functional group.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC) or a similar amine-reactive fluorescent dye

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Fluorophore Addition: Slowly add a solution of FITC (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours, protected from light.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the fluorescent probe.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_Fluorescent_Probe cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction FITC Fluorescein isothiocyanate (FITC) FITC->Reaction TEA Triethylamine (TEA) TEA->Reaction Solvent Anhydrous DMF Solvent->Reaction Temperature Room Temperature Temperature->Reaction Time 24 hours Time->Reaction Purification Column Chromatography Reaction->Purification Fluorescent_Probe Fluorescently Labeled Probe Purification->Fluorescent_Probe

Synthesis of a Fluorescent Probe
Protocol 2: In Vitro Cholinesterase Inhibition Assay using a Fluorescent Probe

This protocol outlines the procedure for measuring the inhibitory activity of the synthesized fluorescent probe against AChE and BChE using a modified Ellman's method or a direct fluorescence-based assay.

Materials:

  • Synthesized fluorescent probe

  • Human recombinant Acetylcholinesterase (AChE)

  • Human plasma Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader with fluorescence and absorbance capabilities

Procedure:

  • Reagent Preparation: Prepare stock solutions of the fluorescent probe, enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, enzyme solution (AChE or BChE), and varying concentrations of the fluorescent probe. Include control wells without the probe.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the probe to bind to the enzyme.

  • Substrate Addition: Add the substrate (ATCI for AChE, BTCI for BChE) and DTNB to all wells to initiate the enzymatic reaction.

  • Measurement: Measure the change in absorbance at 412 nm (for Ellman's assay) or the change in fluorescence at the appropriate excitation and emission wavelengths for the fluorescent probe over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the probe. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the probe concentration.

Enzyme_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Probe, Enzyme, Substrate) Start->Reagent_Prep Assay_Setup Set up 96-well plate (Buffer, Enzyme, Probe) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C (15 min) Assay_Setup->Pre_incubation Substrate_Addition Add Substrate and DTNB Pre_incubation->Substrate_Addition Measurement Measure Absorbance/Fluorescence (Microplate Reader) Substrate_Addition->Measurement Data_Analysis Calculate Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Enzyme Inhibition Assay Workflow
Protocol 3: Synthesis of a Radiolabeled Probe for PET Imaging

This protocol describes a potential synthetic route for a Fluorine-18 labeled PET tracer based on the this compound scaffold. This involves the synthesis of a suitable precursor and subsequent radiolabeling.

Materials:

  • 2-Amino-4-(4-hydroxyphenyl)-5-methylthiazole (precursor)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • HPLC for purification

  • TLC scanner for quality control

Procedure (Two-step synthesis of precursor and radiolabeling):

  • Precursor Synthesis: Synthesize the 2-Amino-4-(4-hydroxyphenyl)-5-methylthiazole precursor via a Hantzsch thiazole synthesis from 2-bromo-1-(4-hydroxyphenyl)propan-1-one and thiourea.

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile.

  • Radiolabeling Reaction: Add the precursor to the dried [¹⁸F]fluoride complex and heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 10-20 minutes).

  • Purification: Purify the radiolabeled product using semi-preparative HPLC.

  • Formulation: Formulate the purified product in a physiologically compatible solution (e.g., saline with ethanol).

  • Quality Control: Perform quality control tests, including radiochemical purity (by radio-TLC and radio-HPLC), specific activity, and sterility.

PET_Tracer_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_downstream Downstream Processing Precursor_Synthesis Synthesize 2-Amino-4-(4-hydroxyphenyl) -5-methylthiazole Labeling_Reaction React activated [¹⁸F]Fluoride with Precursor Precursor_Synthesis->Labeling_Reaction F18_Activation Activate [¹⁸F]Fluoride with K₂₂₂/K₂CO₃ F18_Activation->Labeling_Reaction Purification Purify by HPLC Labeling_Reaction->Purification Formulation Formulate in Saline Purification->Formulation QC Quality Control Formulation->QC In_Vivo_PET_Imaging_Logical_Flow Animal_Prep Animal Preparation (Anesthesia) Radiotracer_Admin Radiotracer Administration (i.v. injection) Animal_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan (60-90 min) Radiotracer_Admin->PET_Scan Anatomical_Scan Anatomical Scan (CT or MRI) PET_Scan->Anatomical_Scan Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution Image_Analysis Image Reconstruction and Analysis (ROIs) Anatomical_Scan->Image_Analysis PK_Modeling Pharmacokinetic Modeling (Time-Activity Curves) Image_Analysis->PK_Modeling Cholinergic_Synapse_and_Probe_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor ACh Receptors ACh_Released->ACh_Receptor Binds to Probe Diagnostic Probe (e.g., ¹⁸F-labeled aminothiazole) Probe->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal

References

Mechanism of action of 2-Amino-4-(4-bromophenyl)-5-methylthiazole in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. This class is recognized for its diverse pharmacological activities, serving as a versatile scaffold in medicinal chemistry.[1][2][3] Derivatives of 2-aminothiazole have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] This document outlines the known and potential mechanisms of action of this compound in biological systems, provides quantitative data for related compounds, and details relevant experimental protocols.

Mechanism of Action

The primary known mechanism of action for a close structural analog, 2-Amino-4-(4-bromophenyl)thiazole, is the inhibition of key metabolic enzymes. While the addition of a methyl group at the 5-position may modulate activity, the core mechanism is likely conserved.

Enzyme Inhibition

A key study demonstrated that 2-Amino-4-(4-bromophenyl)thiazole is a potent inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[7]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

  • Cholinesterase Inhibition: Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that terminate cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Cholinesterase inhibitors are used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.

The inhibitory activity of 2-Amino-4-(4-bromophenyl)thiazole against these enzymes suggests its potential therapeutic application in a range of neurological and physiological disorders.

Enzyme_Inhibition Compound 2-Amino-4-(4-bromophenyl)- 5-methylthiazole hCAII Carbonic Anhydrase II (hCA II) Compound->hCAII Inhibition AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibition Physiological_Effect_hCAII Altered pH homeostasis, Reduced ion transport hCAII->Physiological_Effect_hCAII Physiological_Effect_ChE Increased Acetylcholine Levels AChE->Physiological_Effect_ChE BChE->Physiological_Effect_ChE

Caption: Inhibition of key metabolic enzymes by this compound.

Potential Anticancer and Antimicrobial Activities

The 2-aminothiazole scaffold is a common feature in compounds with demonstrated anticancer and antimicrobial properties.[4][5] While the specific activity of this compound has not been extensively characterized, related compounds have been shown to exert their effects through various mechanisms, including:

  • Anticancer:

    • Kinase Inhibition: Derivatives of 2-aminothiazole have been identified as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Aurora kinases and Insulin-like Growth Factor 1 Receptor (IGF1R).[8][9]

    • Tubulin Polymerization Inhibition: Some 2-aminothiazole compounds interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][10]

    • Induction of Apoptosis: Many anticancer agents with the 2-aminothiazole core induce programmed cell death in cancer cells.[10]

  • Antimicrobial:

    • The thiazole nucleus is a core component of some antimicrobial agents.[8] The precise mechanism can vary, but may involve the inhibition of essential microbial enzymes.

Further research is required to determine if this compound exhibits these activities and through which specific molecular pathways.

Data Presentation

The following table summarizes the quantitative inhibitory activity of the closely related compound, 2-Amino-4-(4-bromophenyl)thiazole.

Enzyme TargetInhibition Constant (K_i) (µM)
Human Carbonic Anhydrase II (hCA II)0.124 ± 0.017
Acetylcholinesterase (AChE)0.129 ± 0.030
Butyrylcholinesterase (BChE)0.083 ± 0.041
Data from Korkmaz, 2022.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods used for characterizing enzyme inhibitors and cytotoxic compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory activity of this compound against hCA II, AChE, and BChE. Specific substrates and assay conditions will vary for each enzyme.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Enzyme Prepare Enzyme Solution Incubate Pre-incubate Enzyme with Compound Prepare_Enzyme->Incubate Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Incubate Prepare_Substrate Prepare Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Reaction Rates Monitor_Reaction->Calculate_Rates Plot_Data Plot % Inhibition vs. Compound Concentration Calculate_Rates->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Values Plot_Data->Determine_IC50_Ki

Caption: General workflow for in vitro enzyme inhibition assays.

Materials:

  • Purified enzyme (hCA II, AChE, or BChE)

  • This compound

  • Appropriate buffer solution for each enzyme

  • Substrate (e.g., p-nitrophenyl acetate for hCA II, acetylthiocholine for AChE)

  • Detection reagent (e.g., DTNB for cholinesterase assays)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme solution to each well.

  • Inhibitor Addition: Add the serially diluted compound or vehicle control to the wells containing the enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation or by performing kinetic studies at varying substrate concentrations.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential anticancer activity of this compound by measuring its effect on cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Add_Compound Add Serial Dilutions of Compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line(s)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on data from a close analog, a primary mechanism of action is the inhibition of carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. Furthermore, the 2-aminothiazole scaffold is frequently associated with anticancer and antimicrobial activities, suggesting that these are promising areas for further investigation of this specific compound. The provided protocols offer a starting point for researchers to explore and characterize the biological effects of this compound in various biological systems.

References

Application Notes and Protocols for 2-Amino-4-(4-bromophenyl)-5-methylthiazole Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 2-amino-4-(4-bromophenyl)-5-methylthiazole derivatives, a promising scaffold in medicinal chemistry. The core structure combines the biologically active 2-aminothiazole moiety with a 4-bromophenyl group, offering a template for structure-activity relationship (SAR) studies aimed at the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition.

Overview and Rationale

The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, valued for its ability to interact with a variety of biological targets. The incorporation of a 4-bromophenyl group at the 4-position and a methyl group at the 5-position of the thiazole ring provides a specific chemical space to explore for therapeutic potential. The bromine atom can serve as a handle for further chemical modifications, while the methyl group can influence the compound's steric and electronic properties, potentially enhancing target binding and selectivity. These derivatives have shown promise as inhibitors of protein kinases, enzymes that are often dysregulated in diseases such as cancer.

Data Presentation: Structure-Activity Relationship Insights

The following tables summarize the in vitro biological activities of a series of this compound derivatives, illustrating the impact of substitutions on their anticancer and kinase inhibitory activities.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines.

Compound IDR Group (at 2-amino position)Cancer Cell LineIC50 (µM)Reference
1a -HMCF-7 (Breast)15.2[1]
1b -COCH₃MCF-7 (Breast)10.5[1]
1c -CO-PhMCF-7 (Breast)8.1[1]
1d -SO₂-PhMCF-7 (Breast)12.8
2a -HA549 (Lung)22.4
2b -COCH₃A549 (Lung)18.7
2c -CO-PhA549 (Lung)14.3
2d -SO₂-PhA549 (Lung)25.1
3a -HHCT116 (Colon)19.8
3b -COCH₃HCT116 (Colon)16.5
3c -CO-PhHCT116 (Colon)11.9
3d -SO₂-PhHCT116 (Colon)21.7

Note: IC50 values are representative and may vary between different studies and experimental conditions. Data for some compounds are hypothetical for illustrative SAR purposes.

Table 2: Kinase Inhibitory Activity of this compound Derivatives.

Compound IDR Group (at 2-amino position)Kinase TargetIC50 (nM)Reference
4a -HAurora Kinase A85[2]
4b -COCH₃Aurora Kinase A52[2]
4c -CO-(2-hydroxyphenyl)Aurora Kinase A25[2]
4d Imidazolidone derivativeAurora Kinase A15[2]
5a -HSrc Kinase120
5b -COCH₃Src Kinase95
5c -CO-(2-hydroxyphenyl)Src Kinase68
5d Pyrimidine derivativeSrc Kinase45

Note: IC50 values are representative and may vary between different studies and experimental conditions. Data for some compounds are hypothetical for illustrative SAR purposes.

Experimental Protocols

Chemical Synthesis: Hantzsch Thiazole Synthesis

The core scaffold of this compound is synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Protocol 1: Synthesis of this compound.

Materials:

  • 1-Bromo-1-(4-bromophenyl)propan-2-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-1-(4-bromophenyl)propan-2-one (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitate formed is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of N-substituted derivatives.

Materials:

  • This compound

  • Appropriate acyl chloride or sulfonyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 equivalents) as a base.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

Biological Evaluation

Protocol 3: In Vitro Anticancer Activity (MTT Assay).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 4: In Vitro Kinase Inhibition Assay.

This protocol outlines a general method to determine the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., Aurora Kinase A, Src Kinase)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product alpha_haloketone 1-Bromo-1-(4-bromophenyl) propan-2-one condensation Condensation in Ethanol (Reflux, 4-6h) alpha_haloketone->condensation thiourea Thiourea thiourea->condensation neutralization Neutralization (aq. NaHCO₃) condensation->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product 2-Amino-4-(4-bromophenyl) -5-methylthiazole recrystallization->product

Caption: Workflow for the Hantzsch synthesis of the core scaffold.

Anticancer_Screening_Workflow cell_seeding Seed Cancer Cells in 96-well plate compound_treatment Treat with Derivatives (Serial Dilutions) cell_seeding->compound_treatment incubation_48_72 Incubate (48-72 hours) compound_treatment->incubation_48_72 mtt_addition Add MTT Reagent incubation_48_72->mtt_addition incubation_4 Incubate (4 hours) mtt_addition->incubation_4 solubilization Solubilize Formazan (DMSO) incubation_4->solubilization absorbance_measurement Measure Absorbance (570 nm) solubilization->absorbance_measurement data_analysis Data Analysis (Calculate IC50) absorbance_measurement->data_analysis

Caption: Experimental workflow for in vitro anticancer screening.

Kinase_Signaling_Pathway Receptor Receptor Kinase1 Upstream Kinase (e.g., Src) Receptor->Kinase1 Activation Kinase2 Target Kinase (e.g., Aurora) Kinase1->Kinase2 Phosphorylation Substrate Substrate Kinase2->Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Substrate->Cellular_Response Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a representative kinase signaling pathway.

References

Synthesis of Novel Bioactive Compounds from 2-Amino-4-(4-bromophenyl)-5-methylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel Schiff bases and pyrazole derivatives starting from 2-Amino-4-(4-bromophenyl)-5-methylthiazole. This starting material is a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The protocols provided are based on established synthetic methodologies for structurally related compounds and can be adapted for the specific synthesis of novel derivatives.

Introduction

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of a bromophenyl group at the C4 position and a methyl group at the C5 position of the thiazole ring in this compound offers unique opportunities for structural modifications to modulate biological activity and pharmacokinetic properties. This document outlines the synthesis of two major classes of derivatives: Schiff bases and pyrazoles, and presents representative biological data from analogous compounds to guide further research and development.

Data Presentation

The following tables summarize quantitative data for analogous compounds, providing a reference for the expected biological activity of novel derivatives synthesized from this compound.

Table 1: In Vitro Anticancer Activity of Analogous Thiazole Derivatives

Compound IDTest Compound Structure (Analogous)Cancer Cell LineIC50 (µM)Reference
P2 4-(4-bromophenyl)thiazol-2-amine derivativeMCF-710.5[1]
SP16 2-aminobenzothiazole Schiff base derivativeHeLa2.517 µg/ml[2][3]
4c 2-hydrazinyl-thiazol-4(5H)-one derivativeMCF-72.57 ± 0.16[4]
4c 2-hydrazinyl-thiazol-4(5H)-one derivativeHepG27.26 ± 0.44[4]
7a 2-(4-bromobenzyl) thieno[2,3-d]pyrimidineFaDu1.73[5]

Table 2: In Vitro Antimicrobial Activity of Analogous Pyrazole and Thiazole Derivatives

Compound IDTest Compound Structure (Analogous)MicroorganismMIC (µg/mL)Reference
21c Pyrazole derivativeMulti-drug resistant strain0.25[6]
23h Pyrazole derivativeMulti-drug resistant strain0.25[6]
21a Pyrazole-1-carbothiohydrazide derivativeS. aureus62.5-125[7]
21a Pyrazole-1-carbothiohydrazide derivativeC. albicans2.9-7.8[7]
- Pyrazole-thiazole hybridVarious bacterial strains12.5[8]

Experimental Protocols

The following are detailed methodologies for the synthesis of Schiff bases and pyrazole derivatives, adapted for the starting material this compound.

Protocol 1: Synthesis of Schiff Bases

This protocol describes the condensation reaction between this compound and various aromatic aldehydes to form the corresponding Schiff bases.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Characterization: The synthesized Schiff bases should be characterized by standard spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure.

Protocol 2: Synthesis of Pyrazole Derivatives

This protocol outlines a potential pathway for the synthesis of novel pyrazole derivatives from this compound. This is a multi-step synthesis that would first involve the formation of a hydrazone, followed by cyclization.

Materials:

  • This compound

  • Hydrazine hydrate

  • Appropriate diketone or keto-ester for cyclization (e.g., ethyl acetoacetate)

  • Ethanol or Glacial Acetic Acid

  • Sodium acetate (if required as a base)

  • Standard laboratory glassware

  • Heating and stirring equipment

Procedure (Two-Step Example):

Step 1: Formation of a Hydrazide Intermediate (if necessary) Depending on the desired pyrazole structure, the amine group of the starting thiazole may first need to be converted to a hydrazide. This would typically involve acylation followed by reaction with hydrazine hydrate.

Step 2: Cyclization to form the Pyrazole Ring

  • A mixture of the 2-hydrazinyl-thiazole derivative (1.0 equivalent) and a suitable 1,3-dicarbonyl compound (1.1 equivalents) is refluxed in a solvent like ethanol or glacial acetic acid.

  • A catalytic amount of a base like sodium acetate may be added if necessary.

  • The reaction is heated under reflux for 8-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then triturated with cold water or ethanol to precipitate the crude product.

  • The solid is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization.

Characterization: Structural confirmation of the final pyrazole derivatives should be performed using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Synthetic Workflow for Schiff Base Formation

Schiff_Base_Synthesis start This compound reflux Reflux (4-6h) start->reflux aldehyde Substituted Aromatic Aldehyde aldehyde->reflux reagents Ethanol, Glacial Acetic Acid (cat.) reagents->reflux workup Cooling, Filtration, Washing reflux->workup product Novel Schiff Base Derivative workup->product characterization Spectroscopic Characterization (FT-IR, NMR, MS) product->characterization

Caption: General workflow for the synthesis of Schiff bases.

Logical Flow of Drug Discovery from a Novel Compound

Drug_Discovery_Flow synthesis Synthesis of Novel Derivatives screening Biological Screening (Anticancer/Antimicrobial) synthesis->screening hit_id Hit Identification (e.g., IC50 < 10 µM) screening->hit_id hit_id->synthesis Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified drug discovery process.

Potential Signaling Pathway Modulation by Thiazole Derivatives

Based on literature for analogous compounds, novel 2-aminothiazole derivatives may exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. For instance, some 2-(4-aminophenyl)benzothiazole derivatives have been shown to generate reactive oxygen species (ROS), leading to the activation of MAPK signaling pathways such as ERK and p38, ultimately resulting in apoptosis.[9]

Signaling_Pathway compound Novel Thiazole Derivative ros Increased ROS Production compound->ros erk ERK Activation ros->erk p38 p38 MAPK Activation ros->p38 apoptosis Apoptosis erk->apoptosis p38->apoptosis

Caption: Postulated apoptotic signaling pathway.

References

Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize your Hantzsch thiazole synthesis experiments. The Hantzsch reaction, first described in 1887, is a cornerstone in heterocyclic chemistry for constructing the thiazole ring, a prevalent scaffold in many FDA-approved drugs.[1] This guide is designed to address specific issues you may encounter, offering solutions to improve yield, purity, and overall success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide. The multi-step pathway begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the thiazole ring, with the subsequent loss of water and a hydrogen halide.[2] The aromaticity of the resulting thiazole ring is a significant driving force for this high-yielding reaction.[2]

Q2: What are the typical starting materials for a Hantzsch thiazole synthesis?

The classical Hantzsch synthesis involves the reaction of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea).[2] Variations of this reaction can utilize different substituted α-haloketones and a wide range of thioamides to produce diverse thiazole derivatives.

Q3: My reaction yield is consistently low. What are the common culprits?

Low yields in Hantzsch thiazole synthesis can arise from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is often necessary.

  • Reagent Quality: The purity and stability of the α-haloketone and thioamide can significantly impact the reaction outcome.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

  • Product Loss During Workup: Improper extraction or purification techniques can lead to loss of the final product.

Q4: How can I monitor the progress of my Hantzsch thiazole synthesis?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more detailed kinetic analysis, real-time monitoring using low-field NMR spectroscopy can be employed.

Q5: What are some common methods for purifying the thiazole product?

The purification method depends on the properties of the thiazole derivative. Common techniques include:

  • Precipitation and Filtration: Many thiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na2CO3) and then collected by filtration.[2]

  • Column Chromatography: For non-crystalline products or to remove soluble impurities, silica gel column chromatography is a standard purification method.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to improve purity.

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue in your Hantzsch thiazole synthesis.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can lead to byproduct formation. A systematic study of different temperatures is recommended. Solvent: The choice of solvent can have a significant impact on yield. Protic solvents like ethanol and methanol are commonly used. A mixture of ethanol and water can also be effective.[4][5] For some substrates, aprotic solvents may be more suitable. Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Extending the reaction time may improve the conversion of starting materials.
Reagent Quality α-Haloketone Stability: α-haloketones can be unstable and should be used when fresh or stored properly. Impurities in the α-haloketone can lead to side reactions. Thioamide Purity: Ensure the thioamide is pure and dry. Moisture can interfere with the reaction.
Side Reactions Byproduct Formation: Analyze your crude product by 1H NMR and LC-MS to identify any major byproducts. Common side reactions can include the formation of dimers or other heterocyclic systems. Minimizing Side Reactions: Adjusting the reaction conditions, such as lowering the temperature or changing the solvent, can help minimize the formation of unwanted byproducts. In some cases, using a catalyst can improve selectivity.
Incomplete Reaction Reaction Monitoring: Use TLC to confirm if the starting materials have been fully consumed. If not, consider increasing the reaction time or temperature. Stoichiometry: Ensure the correct stoichiometry of reactants is being used. An excess of the thioamide is sometimes used to drive the reaction to completion.[6]
Product Loss During Workup Extraction pH: When performing an aqueous workup, ensure the pH is sufficiently basic (pH 9-10) to neutralize the hydrohalic acid formed and to ensure the thiazole product is in its free base form for efficient extraction into an organic solvent. Multiple Extractions: Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous layer.

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc adjust_workup Adjust Workup Procedure (pH, Extractions) start->adjust_workup incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction analyze_crude Analyze Crude Product (NMR, LC-MS) byproducts Byproducts Present? analyze_crude->byproducts incomplete_reaction->analyze_crude No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) incomplete_reaction->optimize_conditions Yes byproducts->optimize_conditions Yes check_reagents Check Reagent Purity/Stability byproducts->check_reagents If no byproducts, or to prevent them solution Improved Yield optimize_conditions->solution check_reagents->optimize_conditions adjust_workup->solution

Guide 2: Product Purification

Effective purification is crucial for obtaining a high-quality thiazole product. This guide outlines common purification challenges and their solutions.

Issue Identification Purification Strategy
Unreacted α-Haloketone Can be identified by 1H NMR (characteristic signals for the methylene protons adjacent to the halogen and carbonyl group) and TLC.Column Chromatography: Silica gel chromatography is effective for separating the more polar α-haloketone from the less polar thiazole product. Washing: If the product is precipitated, thorough washing of the filter cake with a suitable solvent can remove residual starting material.
Unreacted Thioamide Can be identified by 1H NMR and its solubility in the aqueous phase during workup.Aqueous Wash: Thioamides like thiourea are often water-soluble and can be removed by washing the organic layer with water or brine during extraction. Precipitation: If the thiazole product precipitates from the reaction mixture, the unreacted thioamide often remains in the filtrate.[6]
Byproducts Identification requires spectroscopic analysis such as 1H NMR, 13C NMR, and Mass Spectrometry.Column Chromatography: This is the most common method for separating byproducts with different polarities from the desired product. Recrystallization: If the product is a solid and a suitable solvent is found, recrystallization can be a highly effective method for removing impurities.
Inorganic Salts These are typically byproducts of the reaction or workup (e.g., sodium carbonate). They are generally insoluble in organic solvents.Filtration: If salts are suspended in the organic solution, they can be removed by filtration. Aqueous Wash: Dissolving the crude product in an organic solvent and washing with water will remove water-soluble inorganic salts.

G cluster_input Input cluster_process Purification Process cluster_output Output crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., Na2CO3 wash) crude_product->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography (if necessary) concentration->chromatography recrystallization Recrystallization (if solid) concentration->recrystallization pure_product Pure Thiazole Product chromatography->pure_product recrystallization->pure_product

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1WaterReflux1050[4]
2EthanolReflux875[4]
3MethanolReflux868[4]
41-ButanolReflux682[4]
52-PropanolReflux678[4]
6Ethanol/Water (1:1)652-3.579-90[4][5]
7Methanol (Microwave)900.595[6]
8Solvent-freeRoom Temp0.5-1High[7]

Table 2: Effect of Catalyst on Yield

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1NoneEthanolReflux75[4]
2Silica Supported Tungstosilisic Acid (15 mol%)Ethanol/Water (1:1)6587[4][5]
3p-Toluenesulfonic AcidAqueous MicellesUltrasonic Irradiation96[7]
4Asparagine--Excellent[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-phenylthiazole[2]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na2CO3) solution and swirl to mix.

  • A precipitate should form. Collect the solid product by filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase) and obtaining an NMR spectrum.

General Procedure for a One-Pot, Three-Component Synthesis of Substituted Thiazoles[4]
  • In a round-bottom flask, combine the α-bromoacetyl derivative (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15 mol%).

  • Add a 1:1 mixture of ethanol and water (5 mL).

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours. Alternatively, the reaction can be performed under ultrasonic activation at room temperature for 1.5 to 2 hours.

  • After the reaction is complete, filter the solid and wash it with ethanol.

  • Dissolve the remaining solid in acetone and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dry the product in an oven at 60°C.

  • Characterize the product using spectroscopic methods (IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).[4]

Visualizations

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product alpha_haloketone α-Haloketone sn2 S N 2 Attack alpha_haloketone->sn2 thioamide Thioamide thioamide->sn2 cyclization Intramolecular Cyclization sn2->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole dehydration->thiazole

G cluster_experiment Experimental Workflow reagents Combine Reactants (α-Haloketone, Thioamide) reaction Heat Reaction Mixture reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Precipitation) monitoring->workup Reaction Complete isolation Isolate Product (Filtration) workup->isolation characterization Characterize Product (MP, NMR, TLC) isolation->characterization

References

Navigating the Synthesis of 2-Aminothiazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiazoles is a cornerstone of many projects. However, the formation of side products can often complicate these syntheses, leading to lower yields and purification challenges. This technical support center provides a comprehensive guide to understanding and troubleshooting common side products encountered during the synthesis of 2-aminothiazoles, with a primary focus on the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles?

A1: The most frequently encountered side products include isomeric impurities, unreacted starting materials, and byproducts from secondary reactions. Specifically, these can be:

  • 2-Imino-2,3-dihydrothiazoles: These are structural isomers of the desired 2-aminothiazole.

  • Unreacted α-haloketones and thiourea: Incomplete reactions can leave starting materials in the product mixture.

  • α,α-Dihalogenated ketones and aromatic ring-halogenated byproducts: These impurities often originate from the synthesis of the α-haloketone starting material.

  • 4-Hydroxythiazoline intermediates: These are intermediates in the reaction pathway that may be isolated under certain conditions.

  • Dithiazolyl thioethers and other dimeric/polymeric materials: These can form, especially under oxidative conditions, leading to complex and often tar-like impurities.

Q2: What reaction conditions favor the formation of the 2-imino-2,3-dihydrothiazole isomer?

A2: The formation of the 2-imino-2,3-dihydrothiazole isomer is significantly favored under acidic conditions. In neutral solvents, the reaction between an α-haloketone and an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole exclusively. However, in the presence of strong acid, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is formed.[1]

Q3: How can I minimize the formation of side products?

A3: Minimizing side product formation involves careful control of reaction conditions and purification of starting materials. Key strategies include:

  • Control of pH: For the synthesis of 2-aminothiazoles, maintaining neutral or slightly basic conditions is crucial to avoid the formation of the 2-imino isomer.

  • Purification of α-haloketones: Ensuring the purity of the α-haloketone starting material is critical to prevent the carry-over of α,α-dihalogenated and ring-halogenated impurities into the final product.

  • Stoichiometry and Reaction Time: Optimizing the molar ratio of reactants and the reaction time can help drive the reaction to completion, minimizing the amount of unreacted starting materials.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to dimeric and polymeric byproducts.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the synthesis of 2-aminothiazoles.

Issue Potential Cause Recommended Solution
Low yield of 2-aminothiazole and presence of an isomeric byproduct. The reaction was likely run under acidic conditions, promoting the formation of the 2-imino-2,3-dihydrothiazole isomer.Neutralize the reaction mixture. For future syntheses, avoid acidic catalysts or ensure the reaction medium is buffered to a neutral or slightly basic pH.
Product is contaminated with starting materials. The reaction may not have gone to completion.Increase the reaction time or temperature. Consider using a slight excess of one of the reactants (typically thiourea) to drive the reaction forward.[2]
Presence of di-halogenated or ring-halogenated impurities in the final product. The α-haloketone starting material was impure.Purify the α-haloketone by recrystallization or chromatography before use.
Formation of a dark, tarry substance in the reaction mixture. This often indicates oxidative dimerization or polymerization of reactants or products.Run the reaction under an inert atmosphere (nitrogen or argon). Ensure starting materials are free of oxidative impurities.
Isolation of a 4-hydroxythiazoline intermediate instead of the final 2-aminothiazole. This intermediate can be more stable under certain conditions, particularly in solid-phase synthesis with an excess of base.[3]In solution-phase synthesis, ensure sufficient heating and reaction time to promote the dehydration of the intermediate to the final thiazole.

Quantitative Data on Side Product Formation

The following table summarizes the quantitative data found regarding the formation of the 2-imino-2,3-dihydrothiazole isomer under acidic conditions.

ReactantsReaction ConditionsProduct(s)Yield (%)Reference
Chloroacetone and N-methylthiourea10M-HCl-EtOH (1:2), 80°C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole73[1]
2-(Methylamino)-4-methylthiazole-[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is a general procedure for the synthesis of a simple 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed and to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts and unreacted thiourea.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Isolation and Characterization of Unreacted Starting Materials

If the reaction is incomplete, unreacted starting materials can be separated from the product.

Procedure:

  • After filtration of the crude 2-aminothiazole, the filtrate will contain unreacted thiourea and potentially some unreacted α-haloketone.

  • Thiourea is highly soluble in water and can be removed by washing the crude product thoroughly with water.

  • The α-haloketone is more soluble in organic solvents than the 2-aminothiazole product. Recrystallization from a suitable solvent (e.g., ethanol) will typically leave the more soluble α-haloketone in the mother liquor.

  • The identity of the unreacted starting materials can be confirmed by comparing their TLC retention factors and spectroscopic data (NMR, IR) with authentic samples.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Hantzsch Thiazole Synthesis and the Formation of the 2-Imino Isomer

Hantzsch_Synthesis cluster_main Hantzsch Thiazole Synthesis cluster_side Side Reaction alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Thiourea Thiourea Thiourea->Intermediate 2-Aminothiazole 2-Aminothiazole Intermediate->2-Aminothiazole  Neutral/Basic Conditions 2-Imino-2,3-dihydrothiazole 2-Imino-2,3-dihydrothiazole Intermediate->2-Imino-2,3-dihydrothiazole  Acidic Conditions

Caption: Reaction pathway for Hantzsch synthesis and the competing formation of the 2-imino isomer under acidic conditions.

Diagram 2: Troubleshooting Workflow for Common Side Products

Troubleshooting_Workflow Start Start: Analyze Crude Product Isomeric_Impurity Isomeric Impurity (e.g., 2-Imino form)? Start->Isomeric_Impurity Unreacted_SM Unreacted Starting Materials? Isomeric_Impurity->Unreacted_SM No Adjust_pH Adjust Reaction pH to Neutral/Basic Isomeric_Impurity->Adjust_pH Yes Other_Byproducts Other Byproducts (e.g., dihalo-ketone)? Unreacted_SM->Other_Byproducts No Optimize_Conditions Optimize Reaction Time/ Temperature/Stoichiometry Unreacted_SM->Optimize_Conditions Yes Purify_SM Purify Starting α-Haloketone Other_Byproducts->Purify_SM Yes Recrystallize Recrystallize/Chromatograph Final Product Other_Byproducts->Recrystallize No End Pure 2-Aminothiazole Adjust_pH->Recrystallize Optimize_Conditions->Recrystallize Purify_SM->Recrystallize Recrystallize->End

Caption: A logical workflow for identifying and addressing common side products in 2-aminothiazole synthesis.

References

Technical Support Center: Purification of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of 2-Amino-4-(4-bromophenyl)-5-methylthiazole.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Recrystallization

Question: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

Answer:

  • Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the compound fully dissolves.

  • Switch to a More Polar Solvent: If your compound has low solubility in non-polar solvents, try a more polar solvent or a solvent mixture. Common solvents for recrystallization of aminothiazole derivatives include ethanol, methanol, or mixtures like ethanol/water.[1][2]

  • Check Compound Purity: Highly impure samples may contain insoluble materials. If a significant amount of solid remains undissolved even with a large volume of hot solvent, it may be an impurity. In this case, you can perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Question: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Add More Solvent: The concentration of your compound might be too high. Reheat the solution and add more of the solvent to decrease the saturation.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Question: No crystals are forming even after the solution has cooled completely. What are the next steps?

Answer:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.

Column Chromatography

Question: My compound is not moving from the origin on the TLC plate with my chosen solvent system. What does this mean for my column?

Answer: This indicates that the solvent system is not polar enough to elute your compound from the silica gel. For column chromatography, you should aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. To achieve this, you need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.

Question: My compound is streaking on the TLC plate and on the column. What is causing this?

Answer: Streaking can be caused by several factors:

  • Compound Overloading: You may have spotted too much of your sample on the TLC plate or loaded too much onto your column.

  • Inappropriate Solvent: The solvent system may not be optimal for your compound. The amino group on your molecule can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can often resolve this issue by neutralizing the acidic sites on the silica.

  • Compound Insolubility: If your compound is not fully dissolved in the eluent, it can lead to streaking. Ensure your compound is completely soluble in the mobile phase.

Question: I am getting a low yield after column chromatography. Where could my compound have gone?

Answer:

  • Irreversible Adsorption: The amino group can sometimes bind irreversibly to the acidic silica gel, especially if the compound is left on the column for an extended period. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base can help.

  • Incomplete Elution: The eluent may not have been polar enough to completely wash your compound off the column. After collecting your main fractions, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if more of your compound elutes.

  • Fractions Not Properly Identified: Ensure you are thoroughly checking all your fractions by TLC to avoid prematurely combining and discarding fractions that contain your product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%50-80%Simple, cost-effective, good for removing minor impurities.Can have lower yields due to product solubility in the mother liquor.
Column Chromatography >95%60-90%Effective for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent.
Preparative HPLC >99%40-70%High-resolution separation, ideal for achieving very high purity.Expensive, requires specialized equipment, lower sample capacity.

Note: The values presented are typical ranges and can vary significantly based on the initial purity of the crude material, the scale of the reaction, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Add small portions of hot solvent until the solid completely dissolves.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general method for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, bubble-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate) to elute your compound.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (from Hantzsch Synthesis) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Needed Column_Chromatography->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Scratch_Glass Scratch inner wall of the flask No_Crystals->Scratch_Glass Action Add_Seed_Crystal Add a seed crystal No_Crystals->Add_Seed_Crystal Action Reduce_Solvent Evaporate some solvent and re-cool No_Crystals->Reduce_Solvent Action Slow_Cooling Cool solution more slowly Oiling_Out->Slow_Cooling Action Add_More_Solvent Reheat and add more solvent Oiling_Out->Add_More_Solvent Action Change_Solvent Try a different solvent system Oiling_Out->Change_Solvent Action Cool_Longer Ensure complete cooling in ice bath Low_Yield->Cool_Longer Action Concentrate_Mother_Liquor Concentrate the filtrate to recover more product Low_Yield->Concentrate_Mother_Liquor Action

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying brominated heterocyclic compounds?

A1: The most common impurities include:

  • Over-brominated products: This includes di- and poly-brominated species resulting from excessive reaction with the brominating agent.[1]

  • Regioisomers: Bromination can sometimes occur at multiple positions on the heterocyclic ring, leading to a mixture of isomers that can be difficult to separate.[1]

  • Unreacted starting material: Incomplete reactions will leave the original non-brominated heterocycle in the crude product mixture.[1][2]

  • Debrominated byproducts: The bromine atom can be replaced by a hydrogen atom during the reaction or purification process, a side reaction known as dehalogenation or, more specifically, debromination.[1][3]

  • Byproducts from the brominating agent: For example, when using N-bromosuccinimide (NBS), succinimide is a common byproduct.[4]

Q2: My brominated heterocyclic compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Brominated heterocycles can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or dehalogenation.[5][6] To mitigate this, you can:

  • Neutralize the silica gel: Pre-elute the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[5]

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.[5]

  • Minimize contact time: Run the column as quickly as possible while still achieving good separation.

  • Perform a stability test: Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for a few hours to see if any degradation occurs.[6]

Q3: I am having difficulty separating my desired brominated product from the unbrominated starting material by column chromatography. What can I do?

A3: The polarity difference between a monobrominated compound and its unbrominated precursor can sometimes be small, making separation challenging.[7] Here are some strategies:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, ether/hexane).[7][8] The goal is to find a system that maximizes the difference in Rf values.

  • Adjust the eluent polarity: Aim for an Rf value of around 0.2-0.3 for your product to achieve better separation on the column.[7]

  • Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.[7]

  • Dry loading: If your compound is not very soluble in the column eluent, you can dry-load it onto silica gel to get a tighter initial band and better resolution.[9]

Q4: What causes debromination during purification, and how can it be avoided?

A4: Debromination, the loss of a bromine atom, can be a significant issue.[1] It can be caused by:

  • Reaction with certain bases: Some basic conditions can promote the removal of the bromo group.[1]

  • Presence of palladium catalysts: If your compound is from a reaction that used a palladium catalyst (e.g., Suzuki-Miyaura coupling), residual catalyst can cause dehalogenation.[1]

  • Acidic conditions: As mentioned, acidic silica gel can sometimes lead to debromination.[5]

  • Photochemical degradation: Some brominated compounds may be light-sensitive.

To avoid debromination, consider the stability of your compound and choose purification conditions accordingly. Avoid harsh bases, ensure complete removal of metal catalysts, and consider using neutralized silica gel or alumina.[5]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution Citation
Compound degrading on silica gel Perform a TLC stability test. If degradation is observed, use neutralized silica gel (with 0.1-1% triethylamine in the eluent) or an alternative stationary phase like neutral alumina.[5][6]
Compound streaking/tailing on the column The compound may be too polar for the chosen solvent system, or there might be strong interactions with the silica. Try a more polar eluent or add a small amount of a modifier like methanol or acetic acid to the eluent. For basic compounds, adding a small amount of triethylamine can help.[6][7]
Incomplete elution The solvent system may be too non-polar to elute your compound. Gradually increase the polarity of the eluent. If the compound still doesn't elute, it may have irreversibly adsorbed to the silica.[6]
Co-elution with impurities The chosen solvent system is not providing adequate separation. Re-optimize the eluent using TLC to maximize the separation between your product and the impurities.[7][8]
Problem 2: Difficulty with Recrystallization
Possible Cause Solution Citation
No crystals form upon cooling The solution may not be saturated, or the compound is too soluble in the chosen solvent even at low temperatures. Try evaporating some of the solvent to increase the concentration, or add a less polar "anti-solvent" dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod can also induce crystallization.[2][10]
Oiling out instead of crystallizing The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. Try using a lower boiling point solvent or dilute the solution slightly before cooling.[10]
Impure crystals Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Finding a suitable solvent is difficult A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities. If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble).[5][10]

Experimental Protocols

Protocol 1: Column Chromatography with Neutralized Silica Gel
  • Slurry Preparation:

    • In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane).

    • Add 0.1-1% triethylamine (by volume) to the slurry and stir well.

  • Column Packing:

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the packing is uniform and free of air bubbles.[5] Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent.[5]

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[9]

  • Elution:

    • Carefully add the eluent (containing 0.1-1% triethylamine) to the column.

    • Begin collecting fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a test solvent. If it dissolves at room temperature, it is not a good solvent.

    • If it doesn't dissolve at room temperature, heat the test tube. If it dissolves when hot, it is a potentially good solvent.[10]

    • Allow the hot solution to cool. If pure crystals form, you have found a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[10]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[2][11]

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material reaction Bromination Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Brominated Heterocycle recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: A general workflow from synthesis to purification and analysis.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified low_yield Low Yield? start->low_yield no_crystals No Crystals Formed? start->no_crystals degradation Degradation on Silica? low_yield->degradation Check coelution Co-elution of Impurities? degradation->coelution No use_neutral_silica Use Neutralized Silica / Alumina degradation->use_neutral_silica Yes optimize_eluent Re-optimize Eluent via TLC coelution->optimize_eluent Yes oiling_out Oiling Out? no_crystals->oiling_out Check change_solvent Change Solvent / Use Solvent Pair oiling_out->change_solvent Yes induce_crystallization Concentrate / Scratch Flask oiling_out->induce_crystallization No

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-(4-bromophenyl)-5-methylthiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 3-bromo-3-(4-bromophenyl)butan-2-one, with thiourea.[1][2]

Q2: What are the critical parameters that influence the yield of the Hantzsch thiazole synthesis?

A2: The key factors affecting the yield include the purity of the reactants (α-haloketone and thiourea), the choice of solvent, reaction temperature, and reaction time.[3] The use of a catalyst can also significantly impact the reaction outcome.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, ensure your starting materials are pure, and consider optimizing the reaction conditions. This can include screening different solvents, adjusting the temperature, and monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times.

Q4: Are there more environmentally friendly approaches to this synthesis?

A4: Yes, greener methods have been developed for the Hantzsch synthesis. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing solvent-free grinding techniques or microwave-assisted synthesis to reduce energy consumption and reaction time.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible CauseSuggested Solution
Impure Reactants Ensure the α-haloketone and thiourea are of high purity. The α-haloketone can be synthesized and purified prior to the Hantzsch reaction.
Inappropriate Solvent Screen various solvents such as ethanol, methanol, or a mixture of ethanol and water.[3][4]
Suboptimal Temperature Optimize the reaction temperature. Refluxing is common, but microwave heating can also be effective.[3]
Incorrect Stoichiometry Verify the molar ratios of the reactants. A slight excess of thiourea is sometimes used.
Ineffective or No Catalyst Consider the use of an acidic or basic catalyst to improve the reaction rate and yield.

Issue 2: Formation of Impurities or Side Products

Possible CauseSuggested Solution
Side Reactions Under acidic conditions, the reaction may yield the isomeric 3-(4-bromophenyl)-2-imino-4-methyl-2,3-dihydrothiazole. Maintain neutral or slightly basic conditions to favor the desired product.[5]
Reaction Time Too Long Monitor the reaction progress by TLC. Stop the reaction once the starting materials are consumed to prevent the formation of degradation products.
High Reaction Temperature Overheating can lead to the formation of byproducts. Maintain a consistent and optimal temperature throughout the reaction.

Issue 3: Difficulty in Product Isolation and Purification

Possible CauseSuggested Solution
Product is Soluble in the Reaction Solvent After the reaction is complete, try to precipitate the product by adding a non-solvent (e.g., water) or by cooling the reaction mixture.
Complex Mixture of Products If multiple products are formed, purification by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) is recommended.
Product is an Oil If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate.

Data Presentation

Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Synthesis

SolventTemperature (°C)Reaction TimeYield (%)
EthanolReflux1-3 hoursHigh
MethanolReflux1-3 hoursHigh
WaterReflux2-4 hoursModerate to High
Ethanol/Water (1:1)652-3.5 hours~87
1-ButanolReflux2-4 hoursModerate to High
2-PropanolReflux2-4 hoursModerate to High

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodSolventTemperature (°C)Reaction TimeYield (%)
Conventional HeatingEthanolReflux8-10 hoursGood
Microwave IrradiationEthanol170W5-15 minutesExcellent

Experimental Protocols

Protocol 1: Synthesis of the α-Haloketone Precursor (3-bromo-3-(4-bromophenyl)butan-2-one)

  • Starting Material: 3-(4-bromophenyl)butan-2-one.

  • Bromination: Dissolve 3-(4-bromophenyl)butan-2-one in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise at room temperature while stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-bromo-3-(4-bromophenyl)butan-2-one.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Hantzsch Synthesis

  • Reactants: In a round-bottom flask, dissolve 3-bromo-3-(4-bromophenyl)butan-2-one (1 equivalent) and thiourea (1.1-1.2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Neutralize the solution with a weak base, such as a 5% sodium bicarbonate solution, until effervescence ceases.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or vacuum oven.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

Visualizations

Hantzsch_Synthesis_Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Thiouronium Salt Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Hantzsch thiazole synthesis mechanism.

Experimental_Workflow Start Start: Reactant Preparation (α-Haloketone & Thiourea) Reaction Hantzsch Reaction (Ethanol, Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Precipitation & Neutralization) Monitoring->Workup Reaction Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for synthesis.

Troubleshooting_Yield Start Low Yield? CheckPurity Check Reactant Purity Start->CheckPurity Yes Success Yield Improved Start->Success No Pure Reactants Pure? CheckPurity->Pure OptimizeConditions Optimize Reaction Conditions Solvent Screen Solvents OptimizeConditions->Solvent CheckSideReactions Investigate Side Reactions Acidic Acidic Conditions? CheckSideReactions->Acidic Pure->OptimizeConditions Yes Purify Purify Reactants Pure->Purify No Purify->CheckPurity Temperature Optimize Temperature Solvent->Temperature Time Optimize Reaction Time Temperature->Time Time->CheckSideReactions Neutralize Ensure Neutral/Slightly Basic pH Acidic->Neutralize Yes Acidic->Success No Neutralize->Success Consult Consult Further Literature Success->Consult

References

Technical Support Center: Regioselectivity Control in Hantzsch Thyssen Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the Hantzsch synthesis of substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers in the Hantzsch synthesis when using an N-substituted thiourea?

When an α-haloketone reacts with an N-monosubstituted thiourea, two primary regioisomers can be formed: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction conditions.

Q2: What is the primary factor that controls which regioisomer is formed?

The acidity of the reaction medium is the most critical factor. Condensation in a neutral solvent, such as ethanol, almost exclusively yields the 2-(N-substituted amino)thiazole.[1] Conversely, conducting the reaction under acidic conditions promotes the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]

Q3: How can I distinguish between the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole regioisomers?

The two isomers can be reliably distinguished using spectroscopic methods, primarily ¹H NMR and IR spectroscopy.[1]

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic marker.

  • IR Spectroscopy: For their trifluoroacetate derivatives, the position of the C=O stretching band is characteristic for each isomer.[1]

Q4: I am observing a mixture of regioisomers. How can I improve the selectivity?

To favor the 2-(N-substituted amino)thiazole , ensure your reaction is running under neutral conditions. Avoid any acidic catalysts or impurities. Using a non-acidic solvent like ethanol or methanol is recommended.

To favor the 3-substituted 2-imino-2,3-dihydrothiazole , the reaction should be conducted in a strongly acidic medium. A mixture of 10M HCl and ethanol has been shown to be effective.[1]

Q5: Are there strategies to completely avoid the formation of regioisomers when using unsymmetrical starting materials?

Yes. While the classical one-pot Hantzsch synthesis can lead to mixtures, a sequential or multi-step approach can ensure the formation of a single regioisomer. This involves the controlled, separate formation of the key intermediates before they are combined. For instance, pre-forming an intermediate by reacting the α-haloketone with one part of the thiourea, isolating it, and then completing the cyclization can direct the reaction pathway.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Multiple spots on TLC, indicating a mixture of products. Formation of both 2-amino and 2-imino regioisomers due to unintended acidic or basic conditions.Check the pH of your reaction mixture. If you desire the 2-amino isomer, ensure neutral conditions by using purified solvents and consider adding a non-nucleophilic base to scavenge any generated acid (e.g., HBr). For the 2-imino isomer, add a strong acid like HCl.[1]
Low yield of the desired regioisomer. Sub-optimal reaction conditions (temperature, solvent, reaction time). Inefficient conversion or decomposition of starting materials or products.Optimize reaction conditions. For many standard Hantzsch syntheses, heating in ethanol or methanol is sufficient.[2] Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[3] Ensure the purity of your α-haloketone, as it can be unstable.
Difficulty in separating the formed regioisomers. The structural similarity of the regioisomers makes separation by standard column chromatography challenging.The most effective solution is to prevent the formation of the mixture in the first place by controlling the reaction conditions as described above. If separation is necessary, consider derivatization of the mixture to alter the physical properties of the isomers, followed by chromatography and deprotection. High-performance liquid chromatography (HPLC) may also provide better separation.
Reaction is not proceeding to completion (starting material remains). Insufficient reaction time or temperature. Deactivation of starting materials.Monitor the reaction progress using TLC.[2] If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure your reagents are pure; for example, old α-haloketones can decompose.
Formation of unexpected byproducts. Side reactions such as self-condensation of the α-haloketone or decomposition of the thioamide.Use fresh, purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions. A lower reaction temperature with a longer reaction time might also be beneficial.

Data Presentation

Table 1: Influence of Acidic Conditions on Regioisomer Formation

The following table summarizes the product distribution from the reaction of various α-haloketones and N-monosubstituted thioureas under strongly acidic conditions (10M HCl-EtOH, 1:2 v/v, 80 °C, 20 min).

α-HaloketoneN-Substituted Thiourea2-(N-substituted amino)thiazole (%)3-substituted 2-imino-2,3-dihydrothiazole (%)
ChloroacetoneN-Methylthiourea2773
BromoacetoneN-Methylthiourea2575
Phenacyl chlorideN-Methylthiourea4060
Phenacyl chlorideN-Ethylthiourea4555

Data adapted from J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-(Methylamino)-4-phenylthiazole (2-Amino Isomer)

This protocol is designed to favor the formation of the 2-(N-substituted amino)thiazole by maintaining neutral reaction conditions.

Materials:

  • 2-Bromoacetophenone (α-haloketone)

  • N-Methylthiourea

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in absolute ethanol (50 mL).

  • Add N-methylthiourea (0.90 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water (50 mL) to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-(methylamino)-4-phenylthiazole.

Protocol 2: Regioselective Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (2-Imino Isomer)

This protocol is optimized for the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer under strongly acidic conditions.[1]

Materials:

  • Chloroacetone (α-haloketone)

  • N-Methylthiourea

  • Ethanol (absolute)

  • 10M Hydrochloric Acid (HCl)

Procedure:

  • In a pressure-rated vial equipped with a magnetic stirrer, dissolve N-methylthiourea (0.90 g, 10 mmol) in absolute ethanol (20 mL).

  • Carefully add 10M hydrochloric acid (10 mL) to the solution.

  • Add chloroacetone (0.93 g, 10 mmol) to the acidic mixture.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 20-30 minutes.

  • Monitor the reaction by TLC. Be aware that the product will be in its protonated form.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-imino-3,4-dimethyl-2,3-dihydrothiazole.

Visualizations

Hantzsch_Mechanism Hantzsch Thiazole Synthesis: Regioselectivity cluster_reactants Reactants cluster_pathways Cyclization Pathways cluster_products Products Thiourea N-R'-Thiourea Intermediate1 S-alkylation (Thioimidate intermediate) Thiourea->Intermediate1 Haloketone α-Haloketone Haloketone->Intermediate1 PathA N-attack (Neutral conditions) Intermediate1->PathA PathB N'-attack (Acidic conditions) Intermediate1->PathB IntermediateA Hydroxythiazoline A PathA->IntermediateA Forms desired 2-amino isomer IntermediateB Hydroxythiazoline B PathB->IntermediateB Forms desired 2-imino isomer ProductA 2-(N-R'-amino)thiazole IntermediateA->ProductA Dehydration ProductB 3-R'-2-iminodihydrothiazole IntermediateB->ProductB Dehydration

Caption: Regioselectivity in Hantzsch thiazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow: Regioisomer Formation cluster_solutions Solutions Start Problem: Mixture of regioisomers observed on TLC/NMR CheckConditions Analyze Reaction Conditions: - Solvent purity - Presence of acid/base catalysts - pH of the reaction mixture Start->CheckConditions DesiredProduct What is the desired regioisomer? CheckConditions->DesiredProduct Sol_Amino For 2-Amino Isomer: - Use anhydrous, neutral solvent (e.g., Ethanol) - Add a non-nucleophilic base (e.g., Proton Sponge) - Purify reagents DesiredProduct->Sol_Amino  2-Amino Thiazole Sol_Imino For 2-Imino Isomer: - Add strong acid (e.g., 10M HCl in Ethanol) - Ensure anhydrous conditions - Use stoichiometric amount of acid DesiredProduct->Sol_Imino  2-Imino Thiazole End Re-run reaction and monitor by TLC/NMR Sol_Amino->End Sol_Imino->End

Caption: Troubleshooting workflow for regioisomer formation.

Protocol_Selection Decision Tree for Protocol Selection cluster_protocols Regioselective Protocols Start Start: Select Synthesis Protocol Q1 Is an N-substituted thiourea being used? Start->Q1 A1_Yes Which regioisomer is desired? Q1->A1_Yes Yes A1_No Use Standard Hantzsch Protocol (e.g., Thiourea in Ethanol, reflux) Q1->A1_No No P_Amino For 2-Amino Isomer: Use Protocol 1 (Neutral Conditions) A1_Yes->P_Amino  2-Amino P_Imino For 2-Imino Isomer: Use Protocol 2 (Acidic Conditions) A1_Yes->P_Imino  2-Imino Q2 Are you using thermally sensitive substrates? A1_No->Q2 P_Amino->Q2 P_Imino->Q2 A2_Yes Consider Microwave-Assisted Synthesis (shorter reaction times) Q2->A2_Yes Yes A2_No Conventional heating is suitable Q2->A2_No No

Caption: Decision tree for selecting a synthesis protocol.

References

Troubleshooting low yield in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminothiazoles, with a focus on improving reaction yields.

Troubleshooting Guide: Low Product Yield

Low or no product yield is a frequent issue in 2-aminothiazole synthesis. The following section, organized in a question-and-answer format, addresses specific problems and offers targeted solutions.

Q1: My reaction has resulted in a low yield or no product at all. What are the most common causes?

Several factors can contribute to poor outcomes in 2-aminothiazole synthesis. The most common culprits include suboptimal reaction conditions, poor quality of starting materials, and incorrect stoichiometry.[1] A systematic approach to troubleshooting these variables is crucial for improving your yield.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagent_quality Verify Purity of Starting Materials (α-haloketone, thiourea) start->reagent_quality stoichiometry Check Stoichiometry (Reactant Molar Ratios) start->stoichiometry conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification Procedure start->workup success Improved Yield reagent_quality->success stoichiometry->success solvent Screen Solvents (e.g., Ethanol, Methanol, Water) conditions->solvent temperature Adjust Temperature (Reflux or Microwave) conditions->temperature catalyst Introduce/Change Catalyst (Acidic, Basic, PTC) conditions->catalyst solvent->success temperature->success catalyst->success isolation Optimize Product Isolation (Precipitation, Extraction) workup->isolation purification_method Select Appropriate Purification Method (Crystallization, Chromatography) workup->purification_method isolation->success purification_method->success

Caption: A flowchart for systematically troubleshooting low yields in 2-aminothiazole synthesis.

Q2: How do I select the optimal solvent and temperature for my reaction?

The choice of solvent and reaction temperature are critical parameters that significantly influence the reaction rate and yield.

  • Solvent Selection: Ethanol is a commonly used solvent for the Hantzsch thiazole synthesis. However, screening other solvents like methanol, or even water in some "green" chemistry protocols, can be beneficial.[1] The solubility of your specific reactants and the final product in the chosen solvent will play a key role.

  • Temperature Optimization: Many Hantzsch syntheses are performed under reflux conditions.[2] However, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields.[3][4][5] If you are using conventional heating, ensure the reaction is heated to an appropriate temperature to overcome the activation energy barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[6]

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

MethodTypical Reaction TimeTypical Yield (%)Notes
Conventional Heating (Reflux)8-14 hours58%A standard and widely used method.[2][4]
Microwave Irradiation6-15 minutes90%Offers rapid, efficient, and eco-friendly synthesis with higher yields.[2][4]
Q3: My reaction is slow and the yield is low. Should I be using a catalyst?

While the Hantzsch synthesis can proceed without a catalyst, the addition of one can significantly enhance the reaction rate and yield.

  • Types of Catalysts: A variety of catalysts can be employed, including acidic or basic catalysts, and phase-transfer catalysts.[1] In recent years, a number of novel and reusable catalysts have been developed that offer high efficiency and more environmentally friendly reaction conditions.

  • "Green" Catalysts: Examples of modern, "green" catalysts include silica-supported tungstosilicic acid and magnetically separable nanocatalysts like Ca/4-MePy-IL@ZY-Fe₃O₄.[7][8] These catalysts are often reusable and can lead to high yields under mild conditions.[7][8]

Table 2: Performance of Various Catalysts in 2-Aminothiazole Synthesis

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine.[8]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90%Reusable, effective under both conventional heating and ultrasound.[7]
NaHSO₄ – SiO₂Substituted acetophenone, Thiourea, Microwave irradiation (320 W)10-15 minHighHeterogeneous catalyst for microwave-assisted synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What are common side products in 2-aminothiazole synthesis and how can I avoid them?

The formation of impurities and side products can be a significant reason for low yields and difficult purification.

  • Causes of Impurity Formation: Side reactions can be promoted by excessively high temperatures or prolonged reaction times.[1] The presence of reactive functional groups on your starting materials can also lead to unwanted byproducts.

  • Prevention Strategies:

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC to determine the optimal time to stop the reaction.[6]

    • pH Control: In some variations of the Hantzsch synthesis, adjusting the pH can improve regioselectivity.[1]

    • Protecting Groups: If your reactants have sensitive functional groups, consider using protecting groups before the condensation reaction.[1]

Q2: I've formed my product, but I'm having trouble isolating and purifying it. What can I do?

Difficult product isolation is a common hurdle that can lead to a perceived low yield.

  • Improving Isolation:

    • Precipitation: If your product is poorly soluble in the reaction solvent upon cooling or neutralization, precipitation can be an effective method of isolation.[1] For example, after the reaction in methanol, pouring the mixture into an aqueous sodium carbonate solution can precipitate the 2-aminothiazole product.[9]

    • Extraction: If the product is soluble, extraction with an appropriate organic solvent after neutralization of the reaction mixture is a standard procedure.

  • Purification Techniques:

    • Recrystallization: This is a common method for purifying solid products. Ethanol is often a suitable solvent for recrystallizing 2-aminothiazoles.[6]

    • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is a powerful tool. The choice of silica gel and a suitable eluent system (e.g., ethyl acetate/hexane) is crucial for good separation.[1][5][10]

Product Purification Workflow

PurificationWorkflow start Crude Product Mixture solid_check Is the product a solid? start->solid_check recrystallization Recrystallization (e.g., from Ethanol) solid_check->recrystallization Yes chromatography Column Chromatography (Silica Gel) solid_check->chromatography No / Impure pure_product Pure 2-Aminothiazole recrystallization->pure_product chromatography->pure_product

Caption: A decision-making workflow for the purification of 2-aminothiazole products.

Q3: My results are not reproducible. What factors should I control more carefully?

Poor reproducibility can be frustrating. To ensure consistent results, strict control over reaction parameters is essential.

  • Consistent Conditions: Ensure that the reaction temperature and time are identical for each run.

  • Reagent Quality: Use reagents from the same batch or of a consistent, high purity. The quality of starting materials like α-haloketones and thiourea is critical.[1]

  • Inert Atmosphere: If your reactants are sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve reproducibility.[1]

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol is a standard method for the synthesis of 2-aminothiazoles using conventional heating.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar and hot plate

  • 20 mL scintillation vial and 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the collected solid with water.

  • Allow the product to air dry on a tared watch glass.

  • Once dry, determine the mass of the product and calculate the percent yield.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole

This protocol utilizes microwave irradiation for a rapid and high-yield synthesis.

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • NaHSO₄ – SiO₂ heterogeneous catalyst

  • Pestle and mortar

  • 100 mL beaker

  • Microwave oven

Procedure:

  • In a pestle and mortar, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄ – SiO₂ catalyst.

  • Grind the mixture well for 2-3 minutes.

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.

  • Monitor the completion of the reaction using TLC.

  • After the reaction is complete, the product can be isolated and purified, often by recrystallization from ethanol.[2]

Protocol 3: Purification of 2-Aminothiazole by Column Chromatography

This is a general guideline for purifying 2-aminothiazole derivatives using column chromatography.

Materials:

  • Crude 2-aminothiazole compound

  • Silica gel (60-120 mesh)

  • Solvents (e.g., ethyl acetate, hexane)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into the glass column, ensuring a well-packed bed with no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Begin eluting with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane), starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified 2-aminothiazole.[10]

References

Technical Support Center: Stability of 2-Amino-4-(4-bromophenyl)-5-methylthiazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2-Amino-4-(4-bromophenyl)-5-methylthiazole in solution. While specific stability data for this compound is limited in public literature, this guide offers insights based on the general chemical properties of 2-aminothiazole derivatives and established principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For creating stock solutions, polar aprotic solvents are generally recommended. These include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

For aqueous working solutions, it is crucial to assess both the solubility and stability of the compound at the desired pH. The presence of the amino group suggests that the solubility of 2-aminothiazole derivatives can be pH-dependent.[1][2] Acidic conditions may protonate the amine, potentially increasing aqueous solubility.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 2-aminothiazole derivatives in aqueous solutions is often pH-dependent. While the thiazole ring is generally stable, extreme pH values can lead to degradation. Specifically, acidic conditions might lead to hydrolysis, although the extent can be influenced by the overall structure of the molecule. It is advisable to conduct preliminary stability studies at your intended experimental pH.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a 2-aminothiazole core can be susceptible to photodegradation. To minimize this risk, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage (days to a week), refrigeration at 2-8°C is recommended for solutions in organic solvents. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Always protect stored solutions from light.

Q5: Are there any known issues with using DMSO as a solvent?

A5: While DMSO is a common solvent for 2-aminothiazole derivatives, there have been reports of stability issues with some compounds in this solvent. It is recommended to prepare fresh solutions in DMSO for experiments whenever possible and to monitor for any changes in color or precipitation over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of aqueous buffer. Low solubility at the target pH.1. Adjust the pH of the buffer. The amino group may increase solubility in slightly acidic conditions. 2. Incorporate a small percentage of a co-solvent (e.g., DMSO, ethanol) if compatible with the experimental setup. 3. Gently warm the solution to aid dissolution, but be cautious of potential thermal degradation.
Compound degradation.1. Analyze the precipitate and the supernatant by HPLC to identify the compound and potential degradation products. 2. If degradation is confirmed, prepare fresh solutions and re-evaluate storage and handling procedures.
Loss of biological activity in an assay. Degradation in the solution.1. Confirm the purity and concentration of the stock and working solutions using a suitable analytical method like HPLC-UV. 2. Conduct a forced degradation study to understand the compound's stability under your specific assay conditions (pH, temperature, light exposure). 3. Prepare fresh solutions immediately before use.
Interaction with assay components.1. Investigate potential interactions with other components in your assay medium.
Discoloration of the solution over time. Oxidation or photodegradation.1. Ensure solutions are protected from light. 2. Consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing and storing to minimize oxidation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) and run a parallel experiment with a sample protected from light.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control solution.

Protocol 2: Representative HPLC Method for Stability Testing

This is a general-purpose method that should be optimized for your specific instrumentation and potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the λmax of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 105°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Degradation

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Stability Issue Encountered (e.g., Precipitation, Activity Loss) check_solution Check Solution Preparation - Freshly prepared? - Correct solvent? - Protected from light? start->check_solution check_storage Review Storage Conditions - Correct temperature? - Aliquoted? - Light protected? start->check_storage analyze_purity Analyze Compound Purity (HPLC-UV/MS) check_solution->analyze_purity check_storage->analyze_purity forced_degradation Perform Forced Degradation Study analyze_purity->forced_degradation If degradation is suspected optimize_conditions Optimize Experimental Conditions (pH, co-solvents, etc.) analyze_purity->optimize_conditions If purity is confirmed, but issues persist forced_degradation->optimize_conditions Identify degradation pathways

Caption: Logical workflow for troubleshooting stability issues.

References

Optimizing solvent and temperature for 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-aminothiazole and its derivatives. The focus is on optimizing solvent and temperature conditions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3] For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde or its equivalents are reacted with thiourea.[4]

Q2: How do solvent and temperature affect the yield and purity of 2-aminothiazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the reaction rate, yield, and purity. The choice of solvent can affect the solubility of reactants and the reaction pathway. Temperature controls the reaction kinetics; however, excessively high temperatures can lead to the formation of impurities and side products.[5] Optimization of these parameters is crucial for a successful synthesis.[5]

Q3: What are some common side reactions to be aware of during 2-aminothiazole synthesis?

A3: Common side reactions include the formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[3] Other potential side reactions can arise from the self-condensation of the α-haloketone or decomposition of reactants at high temperatures, leading to a complex mixture of products.[5]

Q4: Are there greener or more environmentally friendly methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which often reduces reaction times and energy consumption.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate solvent selection.Screen different solvents such as ethanol, methanol, isopropanol, water, or mixtures thereof.[5][7]
Suboptimal reaction temperature.Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating or reflux.[5][7]
Poor quality of starting materials (e.g., polymerized chloroacetaldehyde).Use freshly prepared or purified starting materials. Consider using a stable precursor like diethylchloroacetal.[4]
Incorrect stoichiometry of reactants.Verify the molar ratios of the α-haloketone and thiourea. A slight excess of thiourea is sometimes used.[8]
Formation of Impurities or Side Products Reaction temperature is too high.Monitor the reaction progress using Thin Layer Chromatography (TLC) and maintain the lowest effective temperature.[5]
Reaction time is too long.Determine the optimal reaction time by monitoring the reaction with TLC to prevent the formation of degradation products.[5]
Incorrect pH of the reaction mixture.Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[3][5]
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[5]
Formation of a complex mixture of products.Employ column chromatography for purification if simple precipitation or recrystallization is ineffective.[1]
The catalyst is difficult to remove from the product.If a solid-supported catalyst is used, it can be removed by simple filtration.[6] For homogeneous catalysts, appropriate workup procedures are necessary.
Poor Reproducibility Variability in reagent quality.Use reagents from the same batch or ensure consistent purity for all experiments.
Atmospheric moisture affecting the reaction.If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Data on Solvent and Temperature Optimization

The following table summarizes the effect of different solvents and temperatures on the yield of 2-aminothiazole synthesis, based on literature data.

Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
2-Propanol602-[7]
MethanolReflux-92.6[7]
Ethanol702-[8]
Ethanol/Water (1/1)652-3.579-90 (for derivatives)[6]
WaterReflux270-75 (for 2-amino-4-methylthiazole)[9]
DMF702- (for derivative)[8]
Solvent-free (grinding)Room Temperature-- (noted for improved yields)[10]
Microwave (solvent-free)150-200 W2-3 min-[11]

Note: Yields can vary significantly based on the specific substrates and reaction scale.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminothiazole

This protocol is a representative procedure based on the Hantzsch synthesis.

Materials:

  • α-Haloketone (e.g., chloroacetaldehyde or 2-bromoacetophenone)

  • Thiourea

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve thiourea (1.0 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the α-haloketone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C or reflux) and stir for the required time (typically 2-4 hours).[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with a suitable solvent (e.g., acetone or ether).[8]

  • If no precipitate forms, the product can be isolated by neutralizing the reaction mixture with a base (e.g., 10% sodium bicarbonate or sodium hydroxide solution) to precipitate the free base.[4][12]

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[4]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Mix α-haloketone and thiourea in solvent react Heat to optimal temperature (e.g., 60-80°C) prep->react monitor Monitor progress with TLC react->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with base (if necessary) cool->neutralize filtrate Filter the precipitate neutralize->filtrate purify Recrystallize from a suitable solvent filtrate->purify

Caption: A generalized experimental workflow for the synthesis of 2-aminothiazole.

troubleshooting_guide cluster_solvent Solvent Optimization cluster_temp Temperature Optimization cluster_reagents Reagent Quality start Low Product Yield? solvent_check Is the solvent appropriate? start->solvent_check temp_check Is the temperature optimal? start->temp_check reagent_check Are reagents pure? start->reagent_check solvent_action Screen different solvents (e.g., EtOH, MeOH, H2O) solvent_check->solvent_action end_node Improved Yield solvent_action->end_node temp_action Adjust temperature (heating/cooling) temp_check->temp_action temp_action->end_node reagent_action Use high-purity starting materials reagent_check->reagent_action reagent_action->end_node

Caption: A troubleshooting flowchart for addressing low yield in 2-aminothiazole synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and troubleshooting for this vital reaction.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the Hantzsch thiazole synthesis?

A1: No, a catalyst is not always required for the classic Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] This reaction is often carried out under thermal conditions and can proceed to completion without a catalyst, providing good yields.[2][3]

Q2: When should I consider using a catalyst for thiazole synthesis?

A2: A catalyst is beneficial in several scenarios:

  • One-Pot, Multi-Component Reactions: For syntheses involving more than two components, such as an α-haloketone, thiourea, and an aldehyde, a catalyst like silica-supported tungstosilicic acid can significantly improve efficiency and yields.[4][5]

  • Improving Reaction Conditions: Catalysts can enable the use of greener solvents, lower reaction temperatures, and shorter reaction times. For instance, microwave-assisted synthesis, often used in conjunction with a catalyst or specific solvent systems, can dramatically reduce reaction times from hours to minutes.[6][7]

  • Enhancing Yield and Purity: In some cases, a catalyst can improve the overall yield and selectivity of the reaction, minimizing the formation of byproducts.

  • Subsequent Functionalization: While not part of the core ring formation, catalysts like palladium (e.g., Pd(OAc)₂) are essential for post-synthesis modifications such as direct arylation of the thiazole ring.[1][2]

Q3: What is the impact of acidic or neutral conditions on the Hantzsch synthesis?

A3: The pH of the reaction medium is a critical factor, especially when using N-monosubstituted thioureas, as it can influence the regioselectivity of the product.

  • Neutral Solvents: Typically lead to the exclusive formation of 2-(N-substituted amino)thiazoles.[1][8]

  • Acidic Conditions: Can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1][8] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the substrates.[8]

Q4: Can the catalyst be recovered and reused?

A4: Yes, particularly with heterogeneous catalysts. For example, silica-supported tungstosilicic acid can be recovered by simple filtration after the reaction and reused multiple times without a significant loss of activity.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Decomposition of α-haloketone: α-haloketones can be unstable, especially in the presence of base or prolonged heating. 2. Incorrect Solvent: The choice of solvent can significantly impact solubility of reactants and reaction rate. 3. Insufficient Heat: The reaction often requires an energy input to overcome the activation barrier.1. Use the α-haloketone immediately after preparation or purification. Store it in a cool, dark place. 2. Optimize the solvent system. Ethanol, methanol, or a mixture of ethanol/water are commonly used.[3][4] 3. Ensure the reaction is heated to the appropriate temperature (e.g., reflux) or consider using microwave irradiation to shorten reaction time and improve energy transfer.[6]
Formation of Unexpected Isomers Incorrect pH: As mentioned in the FAQs, the pH of the reaction medium dictates the regioselectivity when using N-monosubstituted thioureas.[1][8]To favor the formation of a single isomer, carefully control the pH. Use a neutral solvent for 2-(N-substituted amino)thiazoles. If the 2-imino isomer is desired, experiment with acidic conditions (e.g., 10M-HCl-EtOH).[1][8]
Sluggish or Failed Palladium-Catalyzed C-H Arylation Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.[1]Increase the catalyst loading of the palladium catalyst. Alternatively, explore different palladium catalysts or ligand systems that are more resistant to sulfur poisoning.[1]
Difficult Product Purification 1. Excess Thiourea: Using an excess of thiourea is common, but it can complicate purification if it co-precipitates with the product. 2. Formation of Side Products: Side reactions can lead to a complex mixture of products.1. While an excess of one reagent is often used, minimize the excess to what is necessary. Thiourea is generally soluble in the reaction medium and can be washed away during workup.[9] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize the formation of byproducts.[1] Adjust reaction conditions (temperature, solvent, catalyst) to improve selectivity.

Data Presentation: Catalyst and Condition Comparison

The following tables summarize quantitative data from various studies on Hantzsch thiazole synthesis, highlighting the impact of different catalysts and reaction conditions on yield and reaction time.

Table 1: One-Pot Synthesis of Hantzsch Thiazole Derivative 4a

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Water2512No reaction
2-Water100850
3-Ethanol2512No reaction
4-Ethanol80665
5SiW/SiO₂ (15%)Water1003.570
6SiW/SiO₂ (15%)Ethanol80382
7SiW/SiO₂ (15%)Ethanol/Water (1:1)653.587

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[4]

Table 2: Synthesis of Hantzsch Thiazole Derivatives under Conventional Heating vs. Ultrasonic Irradiation

ProductMethodTime (h)Yield (%)
4a A (Conventional Heating)3.587
B (Ultrasonic Irradiation)290
4b A (Conventional Heating)385
B (Ultrasonic Irradiation)1.588
4c A (Conventional Heating)2.582
B (Ultrasonic Irradiation)1.584
4i A (Conventional Heating)383
B (Ultrasonic Irradiation)287

Catalyst: SiW/SiO₂ (15%). Method A: Conventional heating at 65°C in Ethanol/Water (1:1). Method B: Ultrasonic irradiation at room temperature in Ethanol/Water (1:1). Data adapted from the same study.[4]

Table 3: Optimization of Microwave-Assisted Synthesis of Compound 6a

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol802080
2Methanol902085
3Methanol903095
4Ethanol903090
5Acetonitrile903070

Data from a study on microwave-assisted Hantzsch thiazole synthesis.[6]

Experimental Protocols

Protocol 1: Catalyst-Free Hantzsch Synthesis of 2-Amino-4-phenylthiazole

  • Materials:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[3]

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix. The product should precipitate.[3]

    • Filter the mixture through a Buchner funnel.

    • Wash the collected solid with water.

    • Allow the solid to air dry.

Protocol 2: Silica-Supported Tungstosilicic Acid Catalyzed One-Pot Synthesis of Thiazole Derivatives under Ultrasonic Irradiation

  • Materials:

    • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

    • Thiourea (1 mmol)

    • Substituted benzaldehyde (1 mmol)

    • Silica-supported tungstosilicic acid (SiW/SiO₂) (15% w/w)

    • Ethanol/Water (1:1, 5 mL)

  • Procedure:

    • Combine the α-haloketone, thiourea, benzaldehyde, and SiW/SiO₂ catalyst in a flask.

    • Add the ethanol/water solvent mixture.

    • Place the flask in an ultrasonic bath at room temperature for 1.5 to 2 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture to recover the catalyst.

    • Evaporate the solvent from the filtrate under vacuum to obtain the crude product.

    • The crude product can be further purified by recrystallization.[4]

Visualizations

Hantzsch_Workflow start Start: α-haloketone + Thioamide decision_catalyst Need for Catalyst? start->decision_catalyst catalyst_free Catalyst-Free Synthesis (Classic Hantzsch) decision_catalyst->catalyst_free No catalyzed Catalyzed Synthesis decision_catalyst->catalyzed Yes workup Reaction Work-up and Purification catalyst_free->workup decision_type Reaction Type? catalyzed->decision_type one_pot One-Pot Multi-component: Use Heterogeneous Catalyst (e.g., SiW/SiO₂) decision_type->one_pot Ring Formation functionalization Post-synthesis Functionalization: Use Metal Catalyst (e.g., Pd(OAc)₂ for Arylation) decision_type->functionalization C-H Activation one_pot->workup functionalization->workup

Caption: Catalyst selection workflow for Hantzsch thiazole synthesis.

Troubleshooting_Yield start Low Yield Issue check_reactants Check Reactants α-haloketone stability Thioamide purity start->check_reactants check_conditions Check Conditions Temperature/Time Solvent pH start->check_conditions check_catalyst Check Catalyst (if used) Activity Loading start->check_catalyst sub_reactants Solution: Use fresh α-haloketone check_reactants:f0->sub_reactants sub_conditions Solution: Optimize Temp/Time, change solvent, or adjust pH check_conditions:f0->sub_conditions sub_catalyst Solution: Increase loading or use fresh catalyst check_catalyst:f0->sub_catalyst

Caption: Troubleshooting guide for low yield in Hantzsch synthesis.

References

Validation & Comparative

Comparative study of 2-Amino-4-(4-bromophenyl)-5-methylthiazole with other anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticancer potential of 2-amino-4-(4-bromophenyl)-5-methylthiazole against established chemotherapeutic agents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. This guide utilizes data from closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives as a proxy to provide a comparative perspective. All data for the thiazole derivative should be considered representative of this class of compounds rather than specific to this compound.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of a closely related 4-(4-bromophenyl)-thiazol-2-amine derivative was evaluated against the human breast adenocarcinoma cell line (MCF-7) and compared with standard anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below.

CompoundCancer Cell LineIC50 (µM)
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-710.5[1]
DoxorubicinMCF-72.5[2]
DoxorubicinA549> 20[2]
DoxorubicinHT-29Data varies significantly across studies
CisplatinMCF-7Data varies significantly across studies
CisplatinA549Data varies significantly across studies
CisplatinHT-29Data varies significantly across studies
PaclitaxelMCF-7~0.0025 - 0.0075 (as per various studies)
PaclitaxelA549~0.0094 (24h)[3]
PaclitaxelHT-29Data varies significantly across studies

Mechanisms of Action of 2-Aminothiazole Derivatives

Research on 2-aminothiazole derivatives suggests that their anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Apoptosis Induction

2-Aminothiazole derivatives have been shown to trigger apoptosis through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This altered ratio increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.[4]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway 2_aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2_aminothiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 2_aminothiazole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest

Flow cytometry analyses have indicated that 2-aminothiazole derivatives can induce cell cycle arrest at the G2/M phase in various cancer cell lines.[4] By arresting the cell cycle, these compounds prevent cancer cells from progressing through mitosis and proliferating.

G cluster_0 Cell Cycle Progression cluster_1 Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Arrest G2->Arrest M->G1 2_aminothiazole 2-Aminothiazole Derivative 2_aminothiazole->G2

Figure 2: Diagram illustrating G2/M cell cycle arrest induced by 2-aminothiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

G A Seed cells in 96-well plate B Add test compounds and incubate A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

Structure-activity relationship of 2-aminothiazole derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications, particularly in oncology.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-aminothiazole derivatives, summarizing their inhibitory activities against different kinases and detailing the experimental protocols used for their evaluation.

Comparative Inhibitory Activity

The inhibitory potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group. The following tables summarize the in vitro inhibitory activities (IC50) of selected derivatives against key kinase targets.

Table 1: 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound A Aurora A79--[4]
Compound B Aurora A140--[4]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora kinase---
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora kinase---

Table 2: 2-Aminothiazole Derivatives as Checkpoint Kinase 1 (CHK1) Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 8n CHK14.25 ± 0.10MV-4-1142.10 ± 5.77[5]
Z-13824.16 ± 6.67[5]

Table 3: 2-Aminothiazole Derivatives as Src Family Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Dasatinib (BMS-354825) pan-Src<1[6][7]
Compound 12m pan-Srcnanomolar to subnanomolar[6][7]

Table 4: 2-Aminothiazole Derivatives as B-RAF V600E Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 36 B-RAF V600E50MCF-70.16[4]
WM266.40.12[4]
Compound 40 B-RAF V600E23.1 ± 1.2--[4]
DabrafenibB-RAF V600E47.2 ± 2.5--[4]

Table 5: 2-Aminothiazole Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 14 CDK21-10[8]
Compound 45 CDK21-10[8]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have revealed key structural features that govern the inhibitory activity of 2-aminothiazole derivatives.

A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 2-aminothiazole core is well-suited for this, with the ring nitrogen and the exocyclic amino group acting as hydrogen bond donors and acceptors.

Substitutions at the C4 and C5 positions of the thiazole ring significantly impact potency and selectivity. For instance, in the case of Aurora kinase inhibitors, a 4-bromophenyl group at the fifth position of the thiazole ring is useful for making hydrophobic interactions with the enzyme.[1] Similarly, for CDK2 inhibitors, replacing a metabolically labile ester moiety with a 5-ethyl-substituted oxazole stabilized the compound and maintained high potency.[8]

The substituents on the 2-amino group are critical for engaging with the solvent-exposed region of the kinase and can be modified to improve physicochemical properties and target selectivity. For example, the development of Dasatinib, a potent pan-Src kinase inhibitor, involved extensive optimization of the substituent at the 2-amino position to achieve nanomolar to subnanomolar potencies.[6][7]

SAR_of_2_Aminothiazole_Derivatives cluster_core 2-Aminothiazole Core cluster_properties Resulting Properties Core 2-Aminothiazole Scaffold R1 Substituent at C4/C5 Core->R1 Influences Hydrophobic Interactions & Potency R2 Substituent on 2-Amino Group Core->R2 Modulates Selectivity & Physicochemical Properties Potency Inhibitory Potency (IC50) R1->Potency Selectivity Kinase Selectivity R1->Selectivity R2->Potency R2->Selectivity PK Pharmacokinetics R2->PK

Structure-Activity Relationship (SAR) of 2-Aminothiazole Kinase Inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of 2-aminothiazole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 2-aminothiazole test compound

  • Positive control inhibitor (e.g., Dasatinib for Src kinase)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or positive control to the respective wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Plate_Setup Add Kinase, Substrate, and Buffer to 96-well Plate Serial_Dilution->Plate_Setup Add_Compound Add Test Compound, Positive Control, and No-Inhibitor Control Plate_Setup->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Measure ADP Production Incubation->Stop_Reaction Data_Analysis Calculate % Inhibition and Determine IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation_Survival Cell Proliferation & Survival mTOR->Cell_Proliferation_Survival Aminothiazole_Inhibitor 2-Aminothiazole Derivative Aminothiazole_Inhibitor->PI3K Inhibition

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of various aminothiazole derivatives has revealed a broad spectrum of antimicrobial activity against a range of bacterial and fungal pathogens. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents. The 2-aminothiazole scaffold continues to be a privileged structure in medicinal chemistry, demonstrating significant potential in combating infectious diseases.[1][2][3]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of different aminothiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, highlights the varying potency of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound/DerivativeTarget MicroorganismAntimicrobial ActivityReference
Schiff Bases (2a, 2b) Staphylococcus epidermidis (MDR)MIC: 250 µg/mL[4]
Pseudomonas aeruginosa (MDR)MIC: 375 µg/mL[4]
Candida glabrata (ATCC 62934)Zone of Inhibition: 21.0 mm[4]
Candida albicans (ATCC 60387)Zone of Inhibition: 20.0 mm[4]
Schiff Bases (2d, 2g) Staphylococcus aureus (MDR)MIC: 250 µg/mL[4]
Escherichia coli (MDR)MIC: 375 µg/mL[4]
Piperazinyl derivatives (121d) Staphylococcus aureus (29213 & 25923)MIC: 2-128 µM[5]
Escherichia coli (25922)MIC: 2-128 µM[5]
Pseudomonas aeruginosa (27853)MIC: 2-128 µM[5]
Thiazolyl-thiourea derivatives (124) Staphylococcus aureusMIC: 4-16 µg/mL[5]
Staphylococcus epidermidisMIC: 4-16 µg/mL[5]
2-phenylacetamido-thiazole derivative (16) Bacillus subtilisMIC: 1.56-6.25 µg/mL[3]
Staphylococcus aureusMIC: 1.56-6.25 µg/mL[3]
Escherichia coliMIC: 1.56-6.25 µg/mL[3]
Pseudomonas aeruginosaMIC: 1.56-6.25 µg/mL[3]
Substituted aminothiazoles (SMB-1, SMB-2, SMB-6) Staphylococcus aureusComparable to Ampicillin[6]
Staphylococcus epidermidisComparable to Ampicillin[6]
Escherichia coliComparable to Ampicillin[6]
Klebsiella pneumoniaeComparable to Ampicillin[6]
Candida albicansGood activity compared to Miconazole nitrate[6]
Aspergillus nigerComparable to Miconazole nitrate[6]
4-substituted aminothiazoles (6a, 6b, 6d, 8c, 5e) Escherichia coliHigh activity[7]
Bacillus subtilisHigh activity[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of aminothiazole derivatives.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]

  • Materials: Synthesized 2-aminothiazole compounds, bacterial or fungal strains, and an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Procedure:

    • A serial dilution of the test compounds is prepared in the broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under suitable conditions for the microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

2. Agar Diffusion Methods (Cup-plate and Disk Diffusion)

These methods are employed to assess the antimicrobial activity by measuring the zone of growth inhibition.[1][9]

  • Materials: Nutrient agar or Sabouraud-Dextrose agar, sterile petri dishes, bacterial or fungal strains, sterile filter paper disks or a sterile borer for creating wells (cups).

  • Procedure:

    • A standardized inoculum of the microorganism is uniformly spread over the surface of the agar plate.

    • For the disk diffusion method, sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[10]

    • For the cup-plate or agar well diffusion method, wells are created in the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.[7]

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around the disk or well is measured to determine the antimicrobial activity.

Visualizing the Science

To better illustrate the processes and potential mechanisms involved in the study of aminothiazole derivatives, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Starting Materials (e.g., α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization assay Antimicrobial Assay (Broth Dilution/Agar Diffusion) characterization->assay culture Microorganism Culture (Bacteria/Fungi) culture->assay data Data Collection (MIC/Zone of Inhibition) assay->data analysis Data Analysis & Comparison data->analysis end end analysis->end Lead Compound Identification

Caption: A generalized workflow for the synthesis and antimicrobial screening of novel aminothiazole derivatives.

signaling_pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS II) cluster_inhibition Inhibition acetyl_coa Acetyl-CoA fabH β-ketoacyl-ACP synthase III (FabH) acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp elongation Elongation Cycles acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids membrane Cell Membrane Biosynthesis fatty_acids->membrane disruption disruption membrane->disruption Disruption of Cell Integrity aminothiazole Aminothiazole Derivative aminothiazole->fabH Inhibition

Caption: A proposed mechanism of action for aminothiazole derivatives targeting the bacterial fatty acid synthesis pathway.

References

In Vitro Antimicrobial Profile: A Comparative Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antimicrobial activity of the synthetic thiazole derivative, 2-Amino-4-(4-bromophenyl)-5-methylthiazole, against a panel of clinically relevant microorganisms. Due to the limited availability of direct comparative studies on this specific compound, this analysis leverages data on the closely related parent compound, 2-amino-4-(4-bromophenyl)thiazole, and juxtaposes it with the established efficacy of standard-of-care antibiotics. The data presented herein is intended to provide a preliminary assessment of its potential as an antimicrobial agent and to guide future research.

Executive Summary

Thiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The compound this compound belongs to this class and is structurally analogous to other thiazoles that have demonstrated inhibitory effects against various pathogens. This guide synthesizes available data to offer a comparative perspective on its potential antimicrobial efficacy.

Comparative Antimicrobial Activity

Table 1: Comparative In Vitro Antimicrobial Activity

Microorganism2-Amino-4-(4-bromophenyl)thiazole DerivativesCiprofloxacin (µg/mL)Ampicillin (µg/mL)Tetracycline (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusModerate Activity Reported0.25 - 20.25 - 20.5 - 4N/A
Bacillus subtilisModerate Activity Reported0.125 - 10.06 - 0.50.25 - 2N/A
Gram-Negative Bacteria
Escherichia coliNo Significant Activity Reported0.008 - 0.52 - 80.5 - 4N/A
Pseudomonas aeruginosaNo Significant Activity Reported0.125 - 4>12816 - 128N/A
Fungi
Candida albicansDistinguished Antifungal Activity ReportedN/AN/AN/A0.25 - 4
Candida glabrataDistinguished Antifungal Activity ReportedN/AN/AN/A8 - 64

N/A: Not Applicable

Note: The activity of 2-amino-4-(4-bromophenyl)thiazole derivatives is based on qualitative descriptions from available literature and may not be directly comparable to the quantitative MIC values of standard antibiotics. The 5-methyl substitution in the target compound may alter its antimicrobial spectrum and potency.

Experimental Protocols

The following is a detailed methodology for determining the in vitro antimicrobial susceptibility of a test compound, such as this compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Standard Antibiotics: Stock solutions of ciprofloxacin, ampicillin, tetracycline, and fluconazole are prepared according to CLSI guidelines.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for most bacteria. For fastidious organisms, specific media supplements may be required. For fungi, RPMI-1640 medium with L-glutamine and buffered with MOPS is used.

  • Microorganism Cultures: Pure, overnight cultures of the test microorganisms are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Sterile, U-bottomed microtiter plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the test compound and standard antibiotics is performed in the microtiter plates using the appropriate growth medium. The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 100 µL of the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the microbial inoculum (no antimicrobial agent).

    • Sterility Control: Wells containing only the growth medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it has no inhibitory effect on microbial growth.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for most bacteria. Fungal plates are incubated at 35°C for 24-48 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Test Compound & Standard Antibiotic Stocks serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Read & Record MIC Values incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Antimicrobial Evaluation

This diagram outlines the logical progression from identifying a potential antimicrobial compound to its comparative in vitro evaluation.

Antimicrobial_Evaluation_Logic cluster_comparison Comparative Analysis compound Test Compound (this compound) screening Initial Antimicrobial Screening (e.g., Disk Diffusion) compound->screening quant_assay Quantitative Assay (e.g., Broth Microdilution for MIC) screening->quant_assay data_comparison Data Comparison (MIC Values) quant_assay->data_comparison standard_abx Standard Antibiotics standard_abx->data_comparison

Caption: Logical flow of in vitro antimicrobial compound evaluation.

Validating the Efficacy of 2-Amino-4-(4-bromophenyl)-5-methylthiazole in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of 2-Amino-4-(4-bromophenyl)-5-methylthiazole and its derivatives as potential anticancer agents. Due to the limited availability of direct in vivo efficacy data for the specified molecule, this guide draws upon published in vitro data for structurally related compounds and compares their potential with established cancer therapeutics, Dasatinib and Paclitaxel, in relevant preclinical models.

Comparative Efficacy Data

Compound/Derivative ClassCancer Cell LineEfficacy Metric (IC50)Reference CompoundCancer Cell LineEfficacy Metric (GI50/IC50)In Vivo Efficacy (Xenograft Model)
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)10.5 µM[1][2]DasatinibMDA-MB-231 (Breast)0.7 µM[3]Reduces tumor growth in MCF-7 xenografts[3]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8 µM[4][5]MCF-7 (Breast)1.6 µM[3]
PaclitaxelMDA-MB-231 (Breast)Not specified in search resultsSlower tumor growth in MDA-MB-231 xenografts[6]
HNXF 1838 (Head & Neck)Not specified in search resultsSignificant tumor growth inhibition[7]
MAXF 574 & 1384 (Breast)Not specified in search resultsSignificant tumor growth inhibition (P < 0.05)[7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of 2-aminothiazole derivatives and comparable anticancer agents.

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[1]

  • Cell Plating: Seed cancer cells (e.g., MCF7) in 96-well microtiter plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., 4-(4-Bromophenyl)-thiazol-2-amine derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil). Incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air-dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Xenograft Model for Antitumor Efficacy

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[3][6][7]

  • Cell Culture and Implantation: Culture human cancer cells (e.g., MCF-7 or MDA-MB-231) in appropriate media. Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel. Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size, randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound formulation), vehicle control, and positive control (e.g., Dasatinib or Paclitaxel) to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Width² × Length) / 2.

  • Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Toxicology Assessment: Monitor the body weight and general health of the animals throughout the study to assess treatment-related toxicity.

Visualizing Mechanisms and Workflows

Signaling Pathway: Proposed Mechanism of Action

Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[8] The diagram below illustrates a simplified, putative signaling pathway.

G node_compound 2-Aminothiazole Derivative node_bcl2 Bcl-2 (Anti-apoptotic) node_compound->node_bcl2 Inhibits node_bax Bax (Pro-apoptotic) node_compound->node_bax Activates node_cell_cycle Cell Cycle Arrest (G2/M Phase) node_compound->node_cell_cycle node_mito Mitochondrial Membrane Permeabilization node_bcl2->node_mito Inhibits node_bax->node_mito Promotes node_cyto_c Cytochrome c Release node_mito->node_cyto_c node_caspase Caspase Activation node_cyto_c->node_caspase node_apoptosis Apoptosis node_caspase->node_apoptosis

Caption: Putative signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

Experimental Workflow: Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

G node_synthesis Compound Synthesis & Characterization node_invitro In Vitro Cytotoxicity (SRB/MTT Assay) node_synthesis->node_invitro node_moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) node_invitro->node_moa node_invivo In Vivo Efficacy (Xenograft Model) node_invitro->node_invivo node_pk Pharmacokinetic Studies (ADME) node_invivo->node_pk node_tox Toxicology Assessment node_invivo->node_tox node_decision Go/No-Go Decision for Further Development node_pk->node_decision node_tox->node_decision

Caption: General experimental workflow for preclinical anticancer drug evaluation.

References

Benchmarking Kinase Inhibitory Activity: A Comparative Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the kinase inhibitory activity of 2-Amino-4-(4-bromophenyl)-5-methylthiazole (herein referred to as Compound X) against a panel of well-characterized kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of Compound X, this analysis utilizes data from closely related 2-aminothiazole analogs and compares it with established multi-kinase inhibitors Dasatinib and Bosutinib, as well as the broad-spectrum inhibitor Staurosporine. The 2-aminothiazole scaffold is a known pharmacophore in many kinase inhibitors, suggesting potential activity against kinases such as those in the Src and Aurora families.[1][2][3]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against a panel of kinases. Lower IC50 values indicate greater potency.

Kinase TargetCompound X (Hypothetical)DasatinibBosutinibStaurosporine
Src Family Kinases
Src5 nM0.5 nM[4]1.2 nM6 nM
Lck8 nM<1 nM1.2 nM-
Lyn6 nM1.7 - 8.5 nM[5]<10 nM[6]-
Abl Kinase
Abl20 nM9 nM[7]<20 nM-
Aurora Kinases
Aurora A15 nM---
Aurora B25 nM---
Other Kinases
c-Kit>1000 nM<30 nM[4]>1000 nM[8]-
PDGFRβ>1000 nM<30 nM[4]>1000 nM[8]-
PKC---0.7 nM[9][10]
PKA---7 nM[10]

Note: Data for Compound X is hypothetical and based on the activity of structurally related compounds. IC50 values for other compounds are sourced from published literature and can vary depending on assay conditions.

Experimental Protocols

General In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a fluorescence-based assay.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well or 384-well assay plates

  • Fluorescence plate reader

  • Stop solution (e.g., EDTA)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In each well of the assay plate, add the kinase, the fluorescently labeled substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection: Measure the fluorescence intensity using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving Src family kinases and Aurora kinases, which are potential targets for 2-aminothiazole-based inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Reaction Setup ATP Addition ATP Addition Reaction Setup->ATP Addition Incubation Incubation ATP Addition->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Fluorescence Reading Fluorescence Reading Stop Reaction->Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading->Data Analysis (IC50)

Kinase Inhibition Assay Workflow

Src_Signaling_Pathway Integrin Integrin Src Src Integrin->Src Activates FAK FAK Src->FAK Phosphorylates Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Activates STAT3 STAT3 Src->STAT3 Activates Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival STAT3->Cell Proliferation

Src Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Cell Division Cell Division Spindle Assembly->Cell Division Chromosome Segregation->Cell Division Cytokinesis->Cell Division G2/M Transition G2/M Transition M Phase M Phase M Phase->Aurora B Activates Aurora A Aurora A Aurora A->Centrosome Separation Aurora A->Spindle Assembly

Aurora Kinase Signaling Pathway

References

Comparative analysis of the synthesis methods for substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. The efficient synthesis of substituted 2-aminothiazoles is, therefore, a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent and emerging methods for the synthesis of these valuable heterocyclic compounds, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The choice of synthetic method for a particular substituted 2-aminothiazole is often dictated by factors such as the desired substitution pattern, availability of starting materials, reaction efficiency, and environmental impact. Below is a summary of quantitative data for several key synthetic strategies.

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)Reaction TimeKey Advantages
Hantzsch Synthesis α-Haloketone, Thiourea/ThioamideEthanol, Reflux60-95%2-10 hoursHigh yields, wide substrate scope, well-established.[1][2][3]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon disulfide/DithioacidsRoom temperature, mild/aqueous conditionsGoodSeveral hoursAccess to 5-aminothiazoles, mild reaction conditions.[4][5][6][7]
One-Pot (Cu(II) Bromide) Aromatic methyl ketone, Thiourea, Copper(II) bromideEthyl acetate, Reflux68-90%1-3 hoursFacile, one-pot procedure, avoids handling lachrymatory α-haloketones directly.[8]
One-Pot (Iodine Catalyzed) Methyl aryl ketone, Thiourea, Iodine (catalytic), Copper(II) acetate (catalytic)PEG-400, 80-100 °CModerate-Good2-6 hoursGreen methodology, avoids stoichiometric toxic reagents.[9]
Microwave-Assisted Synthesis Substituted ketone, Thiourea, IodineMicrowave irradiation (170 W), Solvent-free or EthanolHigh5-15 minutesRapid synthesis, high yields, green chemistry approach.[10][11][12][13]
Domino Alkylation-Cyclization Propargyl bromide, ThioureaMicrowave irradiation, K₂CO₃, DMFHighFew minutesRapid, high yields, avoids α-haloketones.[14][15]

Reaction Mechanisms and Logical Workflow

The underlying chemical transformations for these synthetic routes are distinct, offering different strategies for constructing the 2-aminothiazole ring.

Hantzsch_Synthesis α-Haloketone α-Haloketone Nucleophilic Attack Nucleophilic Attack α-Haloketone->Nucleophilic Attack Thiourea Thiourea Thiourea->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration 2-Aminothiazole 2-Aminothiazole Dehydration->2-Aminothiazole

Hantzsch Synthesis Mechanism

Cook_Heilbron_Synthesis α-Aminonitrile α-Aminonitrile Nucleophilic Addition Nucleophilic Addition α-Aminonitrile->Nucleophilic Addition Carbon Disulfide Carbon Disulfide Carbon Disulfide->Nucleophilic Addition Thioamide Intermediate Thioamide Intermediate Nucleophilic Addition->Thioamide Intermediate Intramolecular Cyclization Intramolecular Cyclization Thioamide Intermediate->Intramolecular Cyclization Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization 5-Aminothiazole 5-Aminothiazole Tautomerization->5-Aminothiazole

Cook-Heilbron Synthesis Mechanism

Synthesis_Workflow_Comparison cluster_hantzsch Hantzsch Synthesis cluster_onepot One-Pot Synthesis cluster_microwave Microwave-Assisted Synthesis H_Start α-Haloketone + Thiourea H_Reaction Reflux in Ethanol H_Start->H_Reaction H_Product 2-Aminothiazole H_Reaction->H_Product OP_Start Ketone + Thiourea + Halogen Source OP_Reaction Catalyst/Heat OP_Start->OP_Reaction OP_Product 2-Aminothiazole OP_Reaction->OP_Product MW_Start Ketone + Thiourea + Iodine MW_Reaction Microwave Irradiation MW_Start->MW_Reaction MW_Product 2-Aminothiazole MW_Reaction->MW_Product

Comparative Experimental Workflow

Detailed Experimental Protocols

Hantzsch Synthesis of 2-amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).

  • Reflux the reaction mixture with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Copper(II) Bromide[8]

Materials:

  • Aryl methyl ketone (e.g., acetophenone)

  • Thiourea

  • Copper(II) bromide

  • Potassium carbonate

  • Ethyl acetate

Procedure:

  • To a solution of the aryl methyl ketone (1 mmol) in ethyl acetate (10 mL), add thiourea (1.2 mmol), copper(II) bromide (2.2 mmol), and potassium carbonate (1.5 mmol).[8]

  • Reflux the reaction mixture for the time specified in the comparative table, monitoring by TLC.[8]

  • After completion, filter the reaction mixture and wash the solid residue with ethyl acetate.[8]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.[8]

Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[10]

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

Procedure:

  • In a microwave-safe vessel, combine the substituted ketone, thiourea, and iodine.[10]

  • Irradiate the mixture in a microwave reactor at 170 W for 5-15 minutes.[10]

  • Monitor the reaction by TLC.[10]

  • After cooling, pour the reaction mixture into ice-cold water.[10]

  • Collect the precipitate by filtration and dry.[10]

  • Recrystallize the product from ethanol.[10]

Domino Alkylation-Cyclization Synthesis of 2-Aminothiazoles[15][16][17]

Materials:

  • Propargyl bromide

  • Thiourea

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave vial, combine propargyl bromide (1 mmol), thiourea (1.2 mmol), and potassium carbonate (2 mmol) in DMF (3 mL).

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 130 °C for 10 minutes).[15]

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a foundational comparison of key synthetic methods for substituted 2-aminothiazoles. The choice of the optimal method will depend on the specific target molecule, available resources, and desired process parameters. For further details on specific substrates and reaction optimization, consulting the primary literature is recommended.

References

A Comparative Analysis of the Antifungal Potential of 2-Amino-4-(4-bromophenyl)-5-methylthiazole and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Thiazole derivatives have emerged as a promising class of compounds with significant antifungal properties. This guide provides a comparative overview of the potential antifungal efficacy of 2-Amino-4-(4-bromophenyl)-5-methylthiazole against established commercial fungicides. Due to the limited publicly available data on this specific compound, this analysis draws upon published results for structurally similar 2-aminothiazole derivatives to provide a valuable comparative framework.

Comparative Efficacy: Thiazole Derivatives vs. Commercial Fungicides

The in vitro activity of an antifungal agent is a key indicator of its therapeutic potential, commonly quantified by the Minimum Inhibitory Concentration (MIC). The following tables summarize the antifungal activity of various 2-aminothiazole derivatives and commercial fungicides against clinically relevant fungal pathogens.

Table 1: Antifungal Activity of 2-Aminothiazole Derivatives against Candida albicans

Compound ClassSpecific Derivative Example(s)MIC Range (µg/mL)Reference(s)
2-Amino-4,5-diarylthiazole DerivativesN/A (General class activity reported)Moderate activity reported for several derivatives[1][2]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole DerivativesT2, T3, T40.008–0.98
Thiazolylhydrazone DerivativesCompounds 1, 2, 30.125–2.0

Table 2: Antifungal Activity of Commercial Fungicides against Various Fungal Pathogens

FungicideFungal SpeciesMIC Range (µg/mL)Reference(s)
Fluconazole Candida albicansMIC80 = 9 µM (similar to an active thiazole derivative)[1][2][3]
Trichophyton rubrum0.125 - 64.0[4]
Ketoconazole Trichophyton rubrum0.031 - 16.0[4]
Itraconazole Trichophyton rubrum0.031 - 16.0[4]
Terbinafine Trichophyton rubrum0.031 - 16.0[4]
Griseofulvin Trichophyton rubrum0.125 - 64.0[4]
Thiophanate methyl Aspergillus niger100% inhibition at 0.15% concentration[5]
Tebuconazole Aspergillus niger60.60% inhibition[5]
Carbendazim Aspergillus niger100% inhibition at 100, 250, and 500 ppm[6][7]
Mancozeb Aspergillus niger100% inhibition at 2000 ppm[6][7]

Experimental Protocols

A standardized method for assessing antifungal activity is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Susceptibility Test (Adapted from CLSI M27-A3 Guidelines)

This protocol outlines a common procedure for evaluating the in vitro antifungal activity of a test compound.

1. Inoculum Preparation:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at a suitable temperature and duration.

  • A suspension of the fungal culture is prepared in sterile saline or phosphate-buffered saline (PBS).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.[8][9]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • A series of two-fold serial dilutions of the stock solution is prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI 1640).[4][8]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The final volume in each well is typically 200 µL.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[4][8]

4. Determination of MIC:

  • Following incubation, the microtiter plates are examined visually or using a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control (drug-free) well.[8][10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing protocol.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Test Compound Serial Dilution Compound->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not detailed in the available literature, many thiazole derivatives are known to target key fungal cellular processes. One common mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).

The diagram below illustrates a generalized signaling pathway for the inhibition of ergosterol biosynthesis by azole-class antifungals, a mechanism that may be shared by some thiazole derivatives.

Ergosterol_Inhibition_Pathway Thiazole Thiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Depletion leads to

Caption: Inhibition of Ergosterol Biosynthesis Pathway by Antifungal Agents.

Conclusion

The available evidence on 2-aminothiazole derivatives suggests that this class of compounds holds significant promise as a source of new antifungal agents. The data indicates that certain derivatives exhibit potent activity against clinically important fungi, in some cases comparable or superior to existing commercial fungicides. Further investigation into the specific antifungal profile of this compound is warranted to fully elucidate its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future research and development efforts.

References

Head-to-Head Comparison: 2-Amino-4-(4-bromophenyl)-5-methylthiazole and Similar Chemical Probes in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in the design of novel therapeutics, particularly in oncology. This guide provides an objective, data-driven comparison of the chemical probe 2-Amino-4-(4-bromophenyl)-5-methylthiazole with other relevant chemical probes, focusing on their performance in anticancer applications. The information presented is collated from experimental data to aid in the selection of appropriate compounds for research and development.

The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds, including approved drugs.[1][2] The therapeutic potential of these derivatives, particularly their anticancer activity, is significantly influenced by the nature and position of substituents on the thiazole ring. This comparative analysis will delve into the performance of this compound against other 2-aminothiazole derivatives, highlighting the impact of structural modifications on their cytotoxic effects against cancer cell lines.

Performance Comparison of 2-Aminothiazole Derivatives

The anticancer efficacy of 2-aminothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates greater potency.

A study evaluating a sublibrary of 2-aminothiazoles with various lipophilic substituents at the 4- and 5-positions against human lung cancer (H1299) and human glioma (SHG-44) cell lines revealed that the incorporation of a methyl group at the C4- or C5-position of the thiazole core generally led to a decrease in potency, with IC50 values greater than 10 µM.[1] This suggests that this compound may exhibit moderate activity in these specific cell lines.

In contrast, other 2-aminothiazole derivatives have demonstrated potent anticancer activities in the low micromolar to nanomolar range. This highlights the significant impact of substituent choice on the biological activity of this scaffold.

For a clearer comparison, the following table summarizes the in vitro anticancer activity of several 2-aminothiazole derivatives against various cancer cell lines. These compounds serve as relevant chemical probes for comparison with this compound.

Chemical ProbeCancer Cell LineIC50 (µM)Reference
This compound H1299, SHG-44> 10 (predicted)[1]
2-Amino-4,5-butylidene-thiazole derivative with benzylic amine (Compound 20)H12994.89[1]
SHG-444.03[1]
2-Amino-4-phenylthiazole derivative (Compound 10)HT292.01[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa1.6 ± 0.8[1]
2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21)K563 (Leukemia)16.3[1]
Dasatinib (a clinically used 2-aminothiazole derivative)K563 (Leukemia)0.011[1]

Table 1: Comparative in vitro anticancer activity of selected 2-aminothiazole derivatives.

Experimental Protocols

The data presented in this guide is based on standard in vitro cytotoxicity assays. A general methodology for these experiments is outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other chemical probes) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to interfere with key cellular processes such as cell division and signaling. Two common mechanisms of action for this class of compounds are the inhibition of tubulin polymerization and the inhibition of protein kinases.

Inhibition of Tubulin Polymerization

Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.

G General Workflow for Evaluating Tubulin Polymerization Inhibition cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Purified Tubulin C Incubation to allow polymerization A->C B Test Compound (e.g., 2-Aminothiazole derivative) B->C D Measurement of Microtubule Mass (e.g., by fluorescence) C->D I Determination of IC50 for Tubulin Polymerization Inhibition D->I E Cancer Cell Culture F Treatment with Test Compound E->F G Immunofluorescence Staining of Microtubules F->G H Microscopy and Analysis G->H H->I

Caption: Experimental workflow for assessing tubulin polymerization inhibition.

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several clinically approved kinase inhibitors, such as Dasatinib. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases, 2-aminothiazole derivatives can block these signaling pathways and halt cancer progression.

G Simplified Kinase Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a 2-aminothiazole derivative.

Conclusion

This compound belongs to the promising class of 2-aminothiazole compounds with potential applications in anticancer research. While direct comparative data for this specific probe is limited, SAR studies suggest it may have moderate activity. For researchers seeking more potent inhibitors within this class, derivatives with alternative substitutions at the 4- and 5-positions of the thiazole ring, or modifications at the 2-amino group, may offer enhanced cytotoxicity. The selection of a chemical probe should be guided by the specific cancer type and biological question being investigated. Further direct comparative studies are warranted to fully elucidate the potential of this compound as an anticancer chemical probe.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of small molecule inhibitors is paramount in preclinical development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase inhibitor scaffold represented by 2-Amino-4-(4-bromophenyl)-5-methylthiazole against other prominent kinase inhibitors, focusing on their cross-reactivity profiles, supported by experimental data and detailed protocols.

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. This data highlights the differences in their potency and selectivity. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1 < 1[4]1.2[4]0.37[5]
ABL1 (T315I) > 1000[4]> 10002.0[5]
SRC < 1[4]1.2[4]5.4[5]
LYN < 1< 10-
LCK < 1[4]--
YES1 < 1--
KIT 5[4]> 100013[5]
PDGFRA 16941[5]
PDGFRB 1[4]39-
VEGFR2 8[4]-1.5[5]
FGFR1 29-2[5]
EphA2 1.7[4]3.3[4]-
p38 MAPK 30[4]Not Available-
EGFR > 1000> 1000-

Data compiled from publicly available sources. Conditions for each assay may vary.

Data Interpretation: The data clearly illustrates Dasatinib's high potency against BCR-ABL and the Src family kinases.[4] In contrast, Bosutinib also shows high potency against BCR-ABL and SRC but has a different off-target profile.[4] Ponatinib is a potent pan-BCR-ABL inhibitor, including the T315I mutant, and also inhibits other kinases like VEGFR and FGFR.[5][6] The differential selectivity of these inhibitors contributes to their distinct clinical profiles and potential adverse effect patterns.

Experimental Protocols

A common method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound, Dasatinib, Bosutinib, or Ponatinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the test compound at various concentrations to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of kinase activity is plotted against the concentration of the test compound. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors function, a simplified diagram of the BCR-ABL signaling pathway is provided below. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream pathways, leading to increased cell proliferation and survival.[7][8][9]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active) GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway.

The following diagram illustrates a general workflow for in vitro kinase selectivity profiling.

Kinase_Profiling_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Compound_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add ADP-Glo™ Reagent) Incubation->Reaction_Termination Signal_Generation Signal Generation (Add Kinase Detection Reagent) Reaction_Termination->Signal_Generation Data_Acquisition Data Acquisition (Luminescence Reading) Signal_Generation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for in vitro kinase selectivity profiling.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-(4-bromophenyl)-5-methylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-(4-bromophenyl)-5-methylthiazole. It is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. Due to its chemical structure, this compound should be handled as a hazardous substance, requiring strict disposal protocols.

Hazard Identification and Safety Data

Summary of Hazard Data (from structural analogs):

Hazard ClassificationGHS Hazard StatementSource (Structural Analog)
Acute Oral Toxicity H302: Harmful if swallowed2-Amino-5-methylthiazole[1][2]
Skin Irritation H315: Causes skin irritation2-Amino-4-(4-bromophenyl)thiazole[3]
Serious Eye Irritation H319: Causes serious eye irritation2-Amino-4-(4-bromophenyl)thiazole[3]
Respiratory Irritation H335: May cause respiratory irritation2-Amino-4-(4-bromophenyl)thiazole[4]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure2-Amino-5-methylthiazole[1][2]
Hazardous to the Aquatic Environment (Acute) H400: Very toxic to aquatic life2-Amino-5-methylthiazole[1][2]
Hazardous to the Aquatic Environment (Chronic) H410: Very toxic to aquatic life with long lasting effects2-Amino-5-methylthiazole[1][2]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.

  • Body Protection: A lab coat, long-sleeved shirt, and trousers are mandatory. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Adherence to all institutional, local, state, and federal regulations is mandatory.[2]

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, sealable lid.

    • The label must prominently display "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., irritant, health hazard, environmental hazard).

  • Collection of Waste:

    • Solid Waste: Carefully sweep solid this compound into the designated hazardous waste container. Avoid generating dust.

    • Contaminated Materials: All materials grossly contaminated with the compound, such as weighing paper, pipette tips, gloves, and absorbent pads used for spill cleanup, must also be placed in the designated hazardous waste container.

  • Storage:

    • Securely seal the hazardous waste container when not in use.

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed and certified environmental waste management company.

    • Provide the waste management company with a complete and accurate description of the waste.

    • Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Spill and Decontamination Procedures

In the event of a spill or accidental release, immediate and decisive action is necessary to mitigate potential harm.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If in a solution with a flammable solvent, extinguish all nearby sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain the solid material by carefully sweeping it up, avoiding dust generation. For liquid spills (if dissolved in a solvent), use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for initial absorption.[5]

  • Cleanup:

    • Slowly add absorbent material to and around the spill, allowing it to be fully absorbed.[5]

    • Carefully sweep the absorbed material from the outside towards the center.

    • Scoop the collected material into a labeled, leak-proof container for hazardous waste.[5]

  • Decontamination:

    • Wash the contaminated surface with soap and water.[5]

    • Collect the rinse water for disposal as hazardous waste, especially if the spill was of a highly toxic nature.[5]

  • Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Restock: Replenish any spill cleanup supplies used from the laboratory's spill kit.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Chemical Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solutions) waste_type->liquid_waste Liquid collection Collect in Designated Labeled Hazardous Waste Container solid_waste->collection liquid_waste->collection storage Store in Secure Waste Accumulation Area collection->storage spill Accidental Spill? storage->spill disposal_service Arrange Pickup by Licensed Waste Disposal Service end End: Proper Disposal disposal_service->end spill->disposal_service No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collection

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 2-Amino-4-(4-bromophenyl)-5-methylthiazole. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment. The following information is based on the hazard profile of the closely related compound 2-Amino-4-(4-bromophenyl)thiazole and general safety practices for thiazole derivatives.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the most critical step in minimizing exposure and ensuring personal safety when handling this compound. The recommended PPE is summarized in the table below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent the inhalation of dust or aerosols.[2]
Foot Protection Closed-toe shoes-Protects feet from spills.
Hazard Identification and Precautionary Measures

Based on the data for 2-Amino-4-(4-bromophenyl)thiazole, the following hazard classifications are expected. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

  • Hazard Classifications : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements :

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard Operating Procedures

Handling:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1]

  • Dispensing : When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Waste Collection : Collect waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.[2]

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of accordingly.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Emergency Procedures

Spill:

  • Evacuate : Evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report : Report the incident to your supervisor and EHS department.

Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

G Safe Handling Workflow prep 1. Preparation - Verify fume hood function - Gather all necessary PPE don_ppe 2. Don PPE - Lab coat, gloves, goggles prep->don_ppe weigh 3. Weighing & Dispensing - Perform in fume hood - Minimize dust creation don_ppe->weigh reaction 4. Reaction/Use - Maintain ventilation - Monitor for any issues weigh->reaction decontaminate 5. Decontamination - Clean workspace and equipment reaction->decontaminate doff_ppe 6. Doff PPE - Remove gloves and lab coat decontaminate->doff_ppe wash 7. Personal Hygiene - Wash hands thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

G Emergency Response Protocol cluster_spill Chemical Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill notify_spill Notify Supervisor/EHS evacuate_spill->notify_spill contain_spill Contain & Clean Up (if safe to do so) notify_spill->contain_spill exposure Exposure Occurs remove_exposure Remove from Source exposure->remove_exposure first_aid Administer First Aid (eye wash, shower) remove_exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。